Magnesium glycolate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
18974-59-9 |
|---|---|
Molecular Formula |
C4H6MgO6 |
Molecular Weight |
174.39 g/mol |
IUPAC Name |
magnesium;2-hydroxyacetate |
InChI |
InChI=1S/2C2H4O3.Mg/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
LZFFTXYPIUCBCO-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)[O-])O.C(C(=O)[O-])O.[Mg+2] |
Origin of Product |
United States |
Foundational & Exploratory
"magnesium glycolate" vs "magnesium glycinate" chemical structure
An In-Depth Technical Guide on the Chemical Structures of Magnesium Glycolate (B3277807) and Magnesium Glycinate (B8599266)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium is an essential mineral crucial for numerous physiological functions, including enzymatic reactions, neuromuscular signaling, and energy metabolism. Its delivery in a biologically available form is a key objective in nutritional science and drug development. Chelation of magnesium with organic ligands is a common strategy to enhance its stability and bioavailability. This guide provides a detailed comparative analysis of two such chelates: magnesium glycolate and magnesium glycinate, focusing on their distinct chemical structures and the resultant implications for their physicochemical properties.
Comparative Chemical Structure
The fundamental difference between this compound and magnesium glycinate lies in the organic ligand chelated to the magnesium ion (Mg²⁺). In both cases, the magnesium ion is typically coordinated by two organic molecules.
-
Magnesium Glycinate: In this chelate, the ligand is glycine (B1666218) (C₂H₅NO₂), the simplest amino acid. The magnesium ion is bonded to both the carboxyl (-COO⁻) and the amino (-NH₂) groups of two glycine molecules.[[“]] This forms two stable five-membered rings, a structural feature that contributes to the high stability of the complex. The bonding involves coordinate covalent bonds, where the electron pairs are donated by the oxygen and nitrogen atoms of glycine.
-
This compound: Here, the ligand is glycolic acid (C₂H₄O₃), an alpha-hydroxy acid. The magnesium ion is chelated by two glycolate molecules. The bonding occurs through the oxygen atoms of the carboxyl group (-COO⁻) and the hydroxyl group (-OH). Similar to magnesium glycinate, this arrangement results in the formation of stable five-membered chelate rings.
The presence of the amino group in glycine, as opposed to the hydroxyl group in glycolate, is the primary structural differentiator. This seemingly small change has significant implications for the molecule's polarity, hydrogen bonding capacity, and interaction with biological systems.
Caption: Chelate structures of Magnesium Glycinate and this compound.
Physicochemical Data Summary
The structural differences between these two molecules lead to distinct physicochemical properties, which are critical for their behavior in formulation and biological systems.
| Property | Magnesium Glycinate | This compound |
| Molecular Formula | C₄H₈MgN₂O₄[2][3] | C₄H₆MgO₆[4][5] |
| Molecular Weight | 172.42 g/mol (anhydrous)[2][3] | 174.39 g/mol [5] |
| Chelating Ligand | Glycine (amino acid) | Glycolic Acid (alpha-hydroxy acid) |
| Coordinating Atoms | Nitrogen (amino), Oxygen (carboxyl) | Oxygen (hydroxyl), Oxygen (carboxyl) |
| Chelate Ring Size | 5-membered | 5-membered |
| Solubility | High | Moderate |
| Bioavailability | High | Data not readily available, expected to be good |
Experimental Protocols for Characterization
To elucidate and confirm the structural and functional differences between this compound and magnesium glycinate, a series of analytical experiments are required.
Synthesis of Magnesium Chelates
A common method for synthesizing these chelates involves the direct reaction of a magnesium source with the respective ligand.[[“]][[“]]
-
Reaction Setup: Dissolve the ligand (glycine or glycolic acid) in deionized water in a reaction vessel.
-
Addition of Magnesium Source: Stoichiometrically add a magnesium source, such as magnesium oxide (MgO), to the solution with continuous stirring.
-
Reaction Conditions: Heat the mixture to approximately 70-80°C and maintain for 2-3 hours to facilitate the chelation reaction.[[“]]
-
Purification: Concentrate the resulting solution under a vacuum. The chelate is then precipitated using a suitable solvent like ethanol, followed by filtration and drying.
Structural Elucidation
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare samples of pure ligands and the synthesized magnesium chelates as KBr pellets.
-
Analysis: Acquire spectra and identify shifts in the characteristic absorption bands. For magnesium glycinate, expect to see changes in the N-H and C=O stretching frequencies upon chelation. For this compound, look for shifts in the O-H and C=O stretching bands.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the compounds in a suitable deuterated solvent (e.g., D₂O).
-
Analysis: Perform ¹H and ¹³C NMR. Changes in the chemical shifts of protons and carbons adjacent to the coordinating groups (amino, carboxyl, hydroxyl) will confirm the sites of magnesium binding.
-
-
X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the magnesium chelates from a supersaturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution: Solve and refine the crystal structure to determine precise bond lengths, bond angles, and the three-dimensional coordination geometry around the magnesium ion.
-
Bioavailability Assessment
-
In Vitro Dissolution and Permeability:
-
In Vivo Pharmacokinetic Studies:
-
Animal Model: Administer oral doses of this compound and magnesium glycinate to a suitable animal model (e.g., rats).
-
Sample Collection: Collect blood samples at predetermined time points.[12]
-
Analysis: Measure serum magnesium concentrations using inductively coupled plasma-mass spectrometry (ICP-MS) to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).[12]
-
Logical Workflow for Comparative Analysis
The following diagram outlines the logical workflow for a comprehensive comparison of this compound and magnesium glycinate, from synthesis to bioavailability assessment.
Caption: Workflow for the comparative analysis of magnesium chelates.
Conclusion
Magnesium glycinate and this compound are structurally similar chelates with a key difference in their coordinating ligands—glycine versus glycolic acid. This distinction, specifically the presence of an amino group in glycinate and a hydroxyl group in glycolate, is predicted to influence their physicochemical properties, including solubility and their interaction with biological transporters. The experimental protocols outlined in this guide provide a robust framework for a thorough investigation of these differences, which is essential for the rational design and development of magnesium-based therapeutics and supplements with optimized delivery profiles.
References
- 1. consensus.app [consensus.app]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound | C4H6MgO6 | CID 23290570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. consensus.app [consensus.app]
- 7. consensus.app [consensus.app]
- 8. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization, and Cellular Uptake of a Glycylglycine Chelate of Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to Glycolic Acid Magnesium Salt (CAS 18974-59-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available experimental data exists for Glycolic Acid Magnesium Salt (CAS 18974-59-9). This guide provides a comprehensive overview based on available chemical information, data on the parent compound (glycolic acid), and general principles of metal salt chemistry. Information inferred from related compounds is explicitly noted.
Introduction
Glycolic acid magnesium salt, also known by its IUPAC name magnesium bis(2-hydroxyacetate), is the magnesium salt of glycolic acid. While specific research on this particular salt is scarce, its constituent parts—magnesium and glycolic acid—are well-studied and utilized in various scientific and industrial applications. This guide aims to consolidate the available information and provide a theoretical framework for its properties, potential applications, and relevant experimental considerations.
Chemical and Physical Properties
Table 1: Identification of Glycolic Acid Magnesium Salt
| Property | Value |
| CAS Number | 18974-59-9 |
| Molecular Formula | C₄H₆MgO₆ |
| Molecular Weight | 174.39 g/mol |
| IUPAC Name | Magnesium bis(2-hydroxyacetate) |
| Synonyms | Magnesium glycolate (B3277807), Magnesium bis(glycolato) |
Table 2: Physicochemical Properties of Glycolic Acid (Parent Compound)
| Property | Value |
| CAS Number | 79-14-1 |
| Molecular Formula | C₂H₄O₃ |
| Molecular Weight | 76.05 g/mol |
| Appearance | Colorless, odorless, hygroscopic crystalline solid |
| Melting Point | 75-80 °C (167-176 °F) |
| Boiling Point | Decomposes |
| Solubility | Freely soluble in water, ethanol, acetone, and ethyl acetate |
| pKa | 3.83 |
Synthesis and Formulation
General Synthesis Protocol
A general method for the synthesis of metal salts of alpha-hydroxy acids involves the reaction of the acid with a corresponding metal base (hydroxide, carbonate, or oxide) in an aqueous solution. The following is a generalized protocol for the laboratory-scale synthesis of glycolic acid magnesium salt.
Experimental Protocol: Synthesis of Glycolic Acid Magnesium Salt
-
Dissolution: Dissolve a known molar quantity of glycolic acid in deionized water.
-
Reaction: Slowly add a stoichiometric amount (or a slight excess) of magnesium oxide, magnesium hydroxide, or magnesium carbonate to the glycolic acid solution with constant stirring. The reaction with carbonate will produce effervescence (CO₂ evolution).
-
Neutralization: Continue stirring until the reaction is complete, which is indicated by the cessation of gas evolution (if using carbonate) or the complete dissolution of the magnesium base. Monitor the pH of the solution to ensure it is near neutral.
-
Filtration: Filter the resulting solution to remove any unreacted starting material or impurities.
-
Isolation: The product can be isolated by evaporation of the solvent (water) under reduced pressure to yield the solid magnesium glycolate. The solid can be further purified by recrystallization.
A conceptual workflow for this synthesis is depicted in the following diagram.
Potential Applications and Biological Role
While specific applications for glycolic acid magnesium salt are not well-documented, potential uses can be inferred from the properties of its components.
-
In Drug Development: Magnesium salts are often used to improve the physicochemical properties of active pharmaceutical ingredients (APIs), such as their stability and solubility. The divalent nature of the magnesium ion can form stable salts with acidic drugs. Glycolic acid itself is used in some topical formulations for its keratolytic properties.
-
In Agriculture: Glycolic acid and its salts can be used to stimulate plant growth and increase resistance to stress. Magnesium is an essential nutrient for plants, being a central component of the chlorophyll (B73375) molecule.
-
Industrial Applications: Glycolic acid is used as a cleaning agent and for scale removal. The magnesium salt could potentially be used in similar applications.
Inferred Biological Signaling Pathways
The biological effects of glycolic acid magnesium salt would be mediated by the individual actions of magnesium and glycolate ions upon dissociation.
-
Magnesium (Mg²⁺): An essential ion for numerous physiological processes. It acts as a cofactor for hundreds of enzymes and is crucial for ATP metabolism, DNA and RNA synthesis, and the modulation of ion channels. For example, Mg²⁺ is a known antagonist of the NMDA receptor in the central nervous system, which contributes to its neuroprotective effects.
-
Glycolate: A metabolite of ethylene (B1197577) glycol and is naturally present in the body. At high concentrations, it can contribute to metabolic acidosis. In topical applications, glycolic acid exerts its effects by accelerating the exfoliation of skin cells.
The potential interaction of these ions with cellular components is illustrated in the following diagram.
Analytical Methods
The analysis of glycolic acid magnesium salt would involve the characterization of both the cation (magnesium) and the anion (glycolate). A general analytical workflow is presented below.
Experimental Protocol: General Analytical Workflow
-
Cation Analysis (Magnesium):
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These are standard techniques for the quantitative determination of metals like magnesium in a sample. The sample would first be digested in an acidic solution.
-
-
Anion Analysis (Glycolate):
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the analysis of alpha-hydroxy acids. A reversed-phase C18 column is typically used with an acidic mobile phase.
-
Ion Chromatography: This technique can also be used for the separation and quantification of organic acid anions.
-
-
Structural Elucidation:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups of the glycolate moiety and confirm salt formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the glycolate anion.
-
Mass Spectrometry (MS): To determine the mass-to-charge ratio of the components.
-
The logical flow of analysis is depicted in the following diagram.
Safety and Handling
Specific toxicity data for glycolic acid magnesium salt are not available. The safety profile is likely to be influenced by the properties of glycolic acid.
-
Glycolic Acid: Can be a skin, eye, and respiratory tract irritant. In high concentrations, it can cause chemical burns. Ingestion of large amounts can be harmful.
-
Magnesium: Generally considered safe at recommended dietary intakes. Excessive intake of magnesium salts can lead to gastrointestinal issues such as diarrhea and, in severe cases, hypermagnesemia, particularly in individuals with impaired kidney function.
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses). It should be stored in a cool, dry place away from incompatible materials.
Conclusion
Glycolic acid magnesium salt (CAS 18974-59-9) is a compound for which there is a notable lack of specific experimental data in the public domain. This guide has provided a theoretical and inferred overview of its properties, potential synthesis, applications, and analytical methods based on the well-understood chemistry of its constituent ions. For researchers and drug development professionals, this compound may present an opportunity for novel investigation, particularly in areas where the combined properties of magnesium and glycolic acid could be beneficial. Further experimental studies are necessary to fully characterize this compound and validate its potential uses.
Theoretical Properties of Magnesium Glycolate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a theoretical guide based on established chemical principles and data from analogous compounds. Magnesium glycolate (B3277807) is a compound with limited available experimental data in public literature. Therefore, the properties and protocols described herein are largely predictive and intended for research and development purposes.
Introduction
Magnesium is an essential mineral involved in over 300 enzymatic reactions in the human body, playing a crucial role in energy production, cardiovascular function, and neuromuscular signaling.[1][2] Glycolic acid, the simplest alpha-hydroxy acid, is a naturally occurring substance found in various fruits and is known for its use in dermatology and as a chemical intermediate.[3][4] Magnesium glycolate, the magnesium salt of glycolic acid, represents a molecule that combines the nutritional benefits of magnesium with the chemical properties of glycolic acid. This guide provides a comprehensive theoretical overview of this compound, including its predicted chemical and physical properties, a hypothetical synthesis protocol, and a speculative look at its potential biological significance.
Chemical and Physical Properties
The predicted and known properties of this compound, with the chemical formula C₄H₆MgO₆ and IUPAC name magnesium bis(2-hydroxyacetate), are summarized below.[5] These are based on data from analogous compounds and computational models.
Table 1: Predicted Chemical and Physical Properties of this compound
| Property | Value | Source/Method |
| IUPAC Name | magnesium bis(2-hydroxyacetate) | PubChem[5] |
| CAS Number | 18974-59-9 | PubChem[5] |
| Molecular Formula | C₄H₆MgO₆ | PubChem[5] |
| Molecular Weight | 174.39 g/mol | PubChem[5] |
| Appearance | White to off-white crystalline powder | Predicted |
| Solubility | Predicted to be highly soluble in water | Analogy to other small magnesium carboxylates |
| Melting Point | Predicted to decompose before melting | Analogy to other simple organic salts |
| pKa (of Glycolic Acid) | 3.83 | [6] |
| Chelation Structure | Bidentate chelation of Mg²⁺ by each glycolate ion | Theoretical |
Theoretical Chelation Structure
This compound is expected to form a chelate complex where the magnesium ion (Mg²⁺) is coordinated by two glycolate anions. Each glycolate ion can act as a bidentate ligand, with coordination occurring through the carboxylate oxygen and the hydroxyl oxygen.
Caption: Proposed chelation structure of this compound.
Experimental Protocols
Hypothetical Synthesis of this compound
This protocol is adapted from methods for synthesizing other magnesium carboxylates, such as magnesium citrate (B86180) and lactate.[7][8][9]
Objective: To synthesize this compound from glycolic acid and magnesium oxide.
Materials:
-
Glycolic acid (C₂H₄O₃)
-
Magnesium oxide (MgO)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Reaction vessel
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolution: Dissolve a known molar amount of glycolic acid in deionized water in the reaction vessel.
-
Reaction: While stirring, slowly add a stoichiometric amount of magnesium oxide to the glycolic acid solution. The reaction is a neutralization reaction.
-
Heating: Gently heat the mixture to approximately 60-70°C to facilitate the reaction. Continue stirring for 2-4 hours.
-
Filtration: After the reaction is complete, filter the hot solution to remove any unreacted magnesium oxide.
-
Precipitation: Cool the filtrate and add ethanol to precipitate the this compound.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the precipitate with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified this compound in a drying oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.
Caption: Hypothetical synthesis workflow for this compound.
Proposed Characterization Methods
Table 2: Proposed Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the formation of the salt. | Disappearance of the broad carboxylic acid O-H stretch and appearance of characteristic carboxylate stretches. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the structure of the compound. | ¹H and ¹³C NMR spectra consistent with the glycolate structure. |
| Elemental Analysis | To determine the elemental composition. | Percentages of C, H, O, and Mg consistent with the molecular formula C₄H₆MgO₆. |
| X-ray Diffraction (XRD) | To determine the crystalline structure. | A unique diffraction pattern confirming the crystalline nature of the product. |
Potential Biological Significance and Signaling Pathways
The biological effects of this compound are not yet documented. However, based on its constituent parts, a hypothetical pathway can be proposed. Upon oral administration, it is expected to dissociate into magnesium ions (Mg²⁺) and glycolate anions.
Magnesium: The absorbed magnesium would enter the systemic circulation and contribute to the body's magnesium pool. It would then be utilized in numerous physiological processes, including acting as a cofactor for enzymes involved in ATP metabolism, DNA and RNA synthesis, and modulating ion channels.[1][2][10]
Glycolate: The metabolic fate of glycolate in humans is primarily through its oxidation to glyoxylate, which can then be further metabolized. In plants, a well-defined glycolate pathway (photorespiration) exists.[11][12][13] A simplified, hypothetical metabolic pathway in an animal model is depicted below.
Caption: Hypothetical biological fate of this compound.
Conclusion and Future Directions
This compound is a theoretically promising compound that combines the essential mineral magnesium with the alpha-hydroxy acid glycolate. While experimental data remains scarce, this guide provides a foundational understanding of its predicted properties, a plausible synthesis route, and a hypothetical biological pathway. Further research is warranted to experimentally validate these theoretical aspects and to explore the potential therapeutic applications of this compound, particularly in the context of magnesium supplementation and its effects on metabolic and neuromuscular health. Future studies should focus on the synthesis and characterization of this compound, followed by in vitro and in vivo studies to elucidate its bioavailability, metabolic fate, and physiological effects.
References
- 1. Magnesium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Magnesium: Health benefits, deficiency, sources, and risks [medicalnewstoday.com]
- 3. Glycolic acid | 79-14-1 [chemicalbook.com]
- 4. us.typology.com [us.typology.com]
- 5. This compound | C4H6MgO6 | CID 23290570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. The Role of Magnesium Oxide In Magnesium Citrate Production [magnesiumking.com]
- 8. Production of Magnesium Dilactate through Lactic Acid Fermentation with Magnesium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnesium Lactate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]
- 10. Magnesium in biology - Wikipedia [en.wikipedia.org]
- 11. Synthetic glycolate metabolism pathways stimulate crop growth and productivity in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. byjus.com [byjus.com]
"magnesium glycolate" coordination chemistry
An In-depth Technical Guide to the Coordination Chemistry of Magnesium Glycolate (B3277807)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the coordination chemistry of magnesium glycolate. Due to the limited availability of direct experimental data on this compound, this document leverages analogous data from other magnesium alpha-hydroxy carboxylate complexes, such as magnesium mandelate (B1228975) and magnesium lactate, to infer its structural and chemical properties. This guide covers the synthesis, coordination environment, and characterization of this compound, offering valuable insights for researchers and professionals in drug development and materials science.
Introduction
Magnesium is an essential mineral for numerous physiological processes, and its supplementation is crucial in various therapeutic areas.[[“]][[“]] The bioavailability and efficacy of magnesium supplements are highly dependent on the chelating ligand. Glycolic acid, the smallest alpha-hydroxy acid, presents an interesting candidate for magnesium chelation due to its potential to form stable complexes. Understanding the coordination chemistry of this compound is fundamental to harnessing its potential in pharmaceutical and nutraceutical applications.
Synthesis of this compound
While specific literature detailing the synthesis of pure this compound is scarce, a general and plausible method can be adapted from the synthesis of other magnesium carboxylates, such as magnesium glycinate (B8599266).[[“]][3][[“]] The reaction typically involves the neutralization of a magnesium base with glycolic acid in an aqueous solution.
Proposed Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: Glycolic acid is dissolved in deionized water. A stoichiometric amount of a magnesium source, such as magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂), is prepared as a slurry in deionized water.
-
Reaction: The glycolic acid solution is heated to approximately 70-80°C with constant stirring. The magnesium source slurry is then slowly added to the heated glycolic acid solution.
-
pH Adjustment: The pH of the reaction mixture is monitored and maintained in a slightly acidic to neutral range to ensure the complete reaction and formation of the this compound complex.
-
Reaction Completion: The mixture is stirred at the elevated temperature for 2-3 hours to ensure the reaction goes to completion.
-
Purification: The resulting solution is filtered to remove any unreacted starting materials. The filtrate is then concentrated by evaporation.
-
Isolation: The concentrated solution is cooled, and the this compound product is precipitated by the addition of a suitable organic solvent, such as ethanol.
-
Drying: The precipitated this compound is collected by filtration, washed with the organic solvent, and dried under a vacuum at a moderate temperature (e.g., 40-60°C) to yield the final product.
Coordination Chemistry and Molecular Structure
Based on the coordination chemistry of magnesium with other alpha-hydroxy carboxylates like mandelic acid, it is highly probable that glycolate acts as a bidentate ligand to the magnesium ion.[5] The coordination is expected to occur through the carboxylate oxygen and the alpha-hydroxyl oxygen, forming a stable five-membered chelate ring.
The magnesium ion, being a hard acid, preferentially coordinates with hard oxygen donor atoms.[6] In an aqueous environment, the magnesium ion typically exhibits a coordination number of six, resulting in an octahedral geometry.[5] In the case of magnesium bis(glycolate), the central magnesium ion would be coordinated to two glycolate ligands. The remaining coordination sites are likely occupied by water molecules.
Quantitative Data
Table 1: Stability Constants for Magnesium Glycinate
| Complex | log K₁ | log K₂ |
|---|---|---|
| Magnesium Glycinate | 3.4 - 3.6 | 2.8 - 3.1 |
Data sourced from Smolecule[7]
Physicochemical Characterization
A comprehensive characterization of this compound would involve a suite of analytical techniques to confirm its structure, purity, and properties.
Spectroscopic Methods
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the glycolate ligand to the magnesium ion. Key spectral changes would be expected in the regions of the carboxylate and hydroxyl stretching frequencies upon complexation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the glycolate protons and carbons upon coordination to magnesium would confirm the binding sites.[8]
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the this compound complex and to study its fragmentation patterns, providing further evidence of its composition.
Thermal Analysis
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to assess the thermal stability of this compound and to determine the presence of coordinated or lattice water molecules. The decomposition pattern can provide insights into the structure and bonding within the complex.
X-ray Diffraction (XRD)
-
Powder X-ray Diffraction (PXRD): PXRD is essential for characterizing the crystalline structure of solid this compound. The diffraction pattern provides a unique fingerprint of the crystalline form.
-
Single-Crystal X-ray Diffraction: This technique would provide the most definitive structural information, including precise bond lengths, bond angles, and the overall coordination geometry of the magnesium ion.
Applications in Drug Development
This compound, as a chelate of magnesium with a small, biocompatible alpha-hydroxy acid, holds potential for use as a magnesium supplement with enhanced bioavailability. The glycolate ligand may influence the absorption and metabolic fate of magnesium. Further research is warranted to explore its efficacy in addressing magnesium deficiency and its potential therapeutic applications in areas such as bone health and metabolic support.[9]
Conclusion
While direct experimental data on the coordination chemistry of this compound is limited, a robust model of its structure and properties can be inferred from the well-documented chemistry of analogous magnesium alpha-hydroxy carboxylate complexes. It is anticipated that this compound exists as a six-coordinate, octahedral complex with two bidentate glycolate ligands forming stable five-membered chelate rings. This technical guide provides a foundational understanding for researchers and professionals, highlighting the need for further experimental investigation to fully elucidate the coordination chemistry and potential applications of this promising compound.
References
- 1. consensus.app [consensus.app]
- 2. consensus.app [consensus.app]
- 3. meixi-mgo.com [meixi-mgo.com]
- 4. consensus.app [consensus.app]
- 5. The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buy Magnesium glycinate | 14783-68-7 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Magnesium L-Threonate
Disclaimer: The initial request for information on "magnesium glycolate" with the molecular formula C4H6MgO6 could not be fulfilled as this specific chemical composition does not correspond to a well-documented compound in scientific literature. The provided molecular formula for magnesium glycolate (B3277807) is C4H6MgO6, however, the established molecular formula for this compound is different[1]. This guide will instead focus on Magnesium L-threonate , a scientifically recognized and extensively researched magnesium compound with significant applications in neuroscience and potential therapeutic benefits. Magnesium L-threonate has a molecular formula of C8H14MgO10[2][3][4][5].
Introduction to Magnesium L-Threonate
Magnesium L-threonate (MgT) is a unique, synthetic nutritional supplement that was first identified in 2010[6]. It is the magnesium salt of L-threonic acid, a metabolite of vitamin C[4][6]. MgT was specifically engineered to efficiently cross the blood-brain barrier, thereby increasing magnesium concentrations within the central nervous system[6][7][8]. This property distinguishes it from many other forms of magnesium supplements[9].
Magnesium is a crucial mineral, acting as a cofactor in over 300 enzymatic reactions essential for life[6]. It plays a vital role in energy production (ATP formation), DNA and protein synthesis, muscle and nerve function, and bone development[6]. Within the brain, magnesium is critical for regulating synaptic plasticity, the process that underlies learning and memory[6][10]. Magnesium L-threonate's ability to elevate brain magnesium levels has made it a subject of intense research for its potential to enhance cognitive function and mitigate age-related cognitive decline[7][10].
Physicochemical Properties
Magnesium L-threonate is a white to off-white, water-soluble powder[11]. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H14MgO10 | [2][3][4][5] |
| Molecular Weight | 294.50 g/mol | [2][3][4][5] |
| IUPAC Name | Magnesium bis[(2R,3S)-2,3,4-trihydroxybutanoate] | [2][3] |
| CAS Number | 778571-57-6 | [3][4][5] |
| Synonyms | MgT, L-Threonic acid magnesium salt, Magtein | [2][3][4][6] |
| Form | Monohydrate: Mg(C4H7O5)2·H2O | [12][13][14][15] |
| Molecular Weight (Monohydrate) | 312.51 g/mol | [13] |
Synthesis of Magnesium L-Threonate
The industrial synthesis of Magnesium L-threonate often utilizes L-ascorbic acid (Vitamin C) as a starting material[6]. A common method involves the controlled oxidation of Vitamin C to form L-threonic acid, followed by a reaction with a magnesium source[6].
Synthesis Workflow
Mechanism of Action in the Central Nervous System
The primary mechanism of action of Magnesium L-threonate is its ability to increase magnesium levels in the brain, which in turn modulates synaptic plasticity and density[6][7][16].
Modulation of NMDA Receptors and Synaptic Plasticity
Magnesium ions (Mg2+) play a critical role in the function of N-methyl-D-aspartate (NMDA) receptors, which are essential for synaptic plasticity[17]. Mg2+ acts as a voltage-dependent channel blocker of the NMDA receptor. Increased brain magnesium levels, facilitated by MgT, enhance the density of synaptic proteins and improve the signaling efficiency of synapses, a process known as long-term potentiation (LTP)[10][17][18]. This enhancement of synaptic plasticity is believed to be the basis for the observed improvements in learning and memory[10][18].
Experimental Protocols
Synthesis of Magnesium L-Threonate (Laboratory Scale)
This protocol is based on the double decomposition reaction method[12][14][15].
-
Preparation of L-Threonic Acid Solution:
-
React calcium L-threonate with oxalic acid in an aqueous solution.
-
The reaction produces insoluble calcium oxalate, which is removed by filtration, leaving a solution of L-threonic acid.
-
-
Reaction with Magnesium Oxide:
-
Purification:
-
Drying:
-
Collect the precipitate and dry it under appropriate conditions to obtain the final product.
-
In Vivo Study of Magnesium L-Threonate in a Rat Model of Alzheimer's Disease
This protocol is a summary of a study investigating the neuroprotective effects of MgT[19].
-
Animal Model:
-
Use adult Wistar albino rats.
-
Divide the rats into four groups: Control, Alzheimer's Disease (AD), Magnesium L-threonate (MgT) treated, and a protective group (AD + MgT)[19].
-
-
Induction of Alzheimer's Disease:
-
Induce AD in the relevant groups by daily intraperitoneal injections of aluminum chloride (AlCl3) at a dose of 100 mg/kg body weight for six weeks[19].
-
-
Treatment:
-
Administer Magnesium L-threonate (604 mg/kg body weight/day) daily via oral gavage to the treatment and protective groups for six weeks[19].
-
-
Behavioral Assessment:
-
Conduct behavioral tests, such as the head-poking test, to assess cognitive function at the end of the experimental period[19].
-
-
Biochemical and Histological Analysis:
-
At the end of the study, sacrifice the animals and collect blood and brain tissue samples.
-
Perform biochemical assays on the blood to measure relevant markers.
-
Conduct histological examination of the brain tissue to assess for pathological changes associated with AD[19].
-
Clinical Evidence
Several clinical trials have investigated the effects of Magnesium L-threonate on cognitive function, sleep, and athletic performance.
Summary of Key Clinical Trials
| Study Focus | Participant Group | Dosage | Duration | Key Findings | Reference |
| Cognitive Enhancement in Dementia | 15-20 individuals (aged 60+) with mild to moderate dementia | 1,800 mg/day | 60 days | Associated with changes in regional cerebral metabolism and potential improvements in memory and brain function. | [20][21][22] |
| Cognitive Function in Healthy Adults | Healthy Chinese adults | Not specified | Not specified | Improved brain cognitive functions. | [9] |
| Sleep, Recovery, and Athletic Performance | Healthy UCLA varsity athletes (aged 18-35) | 1 gram/day | 4 weeks | Investigating improvements in deep and REM sleep, heart rate variability, and physical performance. | [8] |
| Sleep Quality in Adults with Sleep Problems | 80 adults (aged 35-55) with self-reported sleep problems | 1 gram/day | 21 days | Improved both subjective and objective sleep scores and daytime functioning. | [23] |
Typical Clinical Trial Workflow
Conclusion
Magnesium L-threonate is a promising compound for enhancing cognitive function and supporting overall brain health. Its unique ability to elevate magnesium levels in the brain provides a clear mechanism for its observed effects on synaptic plasticity, learning, and memory. While further research is needed to fully elucidate its therapeutic potential, the existing preclinical and clinical evidence suggests that Magnesium L-threonate could be a valuable tool in the development of novel treatments for cognitive decline and other neurological conditions. This technical guide provides a comprehensive overview of the current scientific understanding of Magnesium L-threonate for researchers, scientists, and drug development professionals.
References
- 1. This compound | C4H6MgO6 | CID 23290570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Magnesium L-threonate - Wikipedia [en.wikipedia.org]
- 3. L-threonic acid magnesium salt | C8H14MgO10 | CID 45489777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Magnesium L-Threonate | 778571-57-6 [chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. Expert Report on Magnesium L-Threonate - Delta Calendar [deltacalendar.com]
- 7. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnesium Compound Reverses Brain Aging - Life Extension [lifeextension.com]
- 11. food.gov.uk [food.gov.uk]
- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 13. GSRS [precision.fda.gov]
- 14. Synthesis and Standard Enthalpy of Formation of Magnesium L-Threonate [ccspublishing.org.cn]
- 15. researchgate.net [researchgate.net]
- 16. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 17. metagenicsinstitute.com [metagenicsinstitute.com]
- 18. magtein.com [magtein.com]
- 19. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Clinical Trial | Moss Lab | Stanford Medicine [med.stanford.edu]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Magnesium-L-threonate improves sleep quality and daytime functioning in adults with self-reported sleep problems: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of Magnesium Glycolate in Organic Solvents: A Technical Review
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Magnesium glycolate (B3277807), the magnesium salt of glycolic acid, is a compound of interest for various applications, including potential use in pharmaceutical and nutraceutical formulations. A critical physicochemical property influencing its behavior in different systems is its solubility. This technical guide provides a comprehensive overview of the currently available data on the solubility of magnesium glycolate in organic solvents. It has been observed that specific quantitative solubility data for this compound in organic solvents is notably scarce in publicly accessible scientific literature. This document addresses this data gap by presenting related solubility information for analogous magnesium compounds and detailing standardized experimental protocols for determining solubility.
Introduction
Magnesium is an essential mineral involved in numerous physiological processes. Its supplementation is often necessary to address deficiencies. Organic salts of magnesium, such as this compound, are often explored for their potential to offer improved bioavailability compared to inorganic forms. The solubility of a compound is a determining factor in its absorption, distribution, metabolism, and excretion (ADME) profile, making it a crucial parameter in drug development and formulation science. Understanding the solubility of this compound in various organic solvents is essential for processes such as synthesis, purification, and the development of non-aqueous formulations.
Quantitative Solubility Data
A thorough review of scientific databases and literature reveals a significant lack of specific quantitative data on the solubility of this compound in common organic solvents. While information on the aqueous solubility of related magnesium compounds like magnesium glycinate (B8599266) is available, direct data for this compound in solvents such as ethanol, methanol, acetone, or dimethyl sulfoxide (B87167) (DMSO) is not readily found.
For comparative purposes, Table 1 summarizes the qualitative solubility of a related compound, magnesium glycinate. It is important to note that this data should be used as a preliminary reference, and the solubility of this compound may differ significantly.
| Compound | Solvent | Temperature (°C) | Solubility |
| Magnesium Glycinate | DMSO | Not Specified | Slightly Soluble |
| Magnesium Glycinate | Methanol | Not Specified | Slightly Soluble |
| Magnesium Glycinate | Alcohol | Not Specified | Insoluble to Slightly Soluble |
Table 1: Qualitative Solubility of Magnesium Glycinate in Selected Organic Solvents
Experimental Protocols for Solubility Determination
Given the absence of specific data for this compound, researchers will need to determine its solubility experimentally. The following section outlines a general and robust methodology for determining the solubility of a solid compound in an organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Organic Solvents (analytical grade)
-
Analytical Balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC, AAS, ICP-MS)
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
Equilibrium Solubility Method
The equilibrium solubility method is a widely accepted technique for determining the solubility of a compound. It involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Workflow for Equilibrium Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Steps:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The excess solid ensures that the solution reaches saturation.
-
Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a chemically compatible syringe filter (e.g., PTFE for most organic solvents) to remove any remaining microparticles.
-
Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the working range of the analytical method. Analyze the concentration of magnesium in the diluted sample using a validated analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Calculation: Calculate the solubility of this compound in the chosen solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Factors Influencing Solubility
The solubility of this compound in organic solvents can be influenced by several factors:
-
Temperature: The solubility of solids in liquids generally increases with temperature, although exceptions exist. It is crucial to control and report the temperature at which solubility is determined.
-
Solvent Polarity: The principle of "like dissolves like" is a key determinant. The polarity of the organic solvent will significantly impact its ability to solvate the magnesium and glycolate ions.
-
Presence of Water: Trace amounts of water in organic solvents can significantly affect the solubility of ionic compounds like this compound.
-
Polymorphism: Different crystalline forms (polymorphs) of this compound may exhibit different solubilities.
Conclusion
While there is a clear need for further research into the physicochemical properties of this compound, this guide provides a framework for addressing the current knowledge gap regarding its solubility in organic solvents. The lack of published data necessitates experimental determination. By following the detailed protocols outlined in this document, researchers and drug development professionals can generate reliable and accurate solubility data. This information is critical for the advancement of formulation development, process chemistry, and the overall understanding of this compound's behavior in non-aqueous systems. The provided workflow and considerations for experimental design will aid in producing high-quality data essential for scientific and industrial applications.
A Technical Guide to the Hygroscopicity and Stability of Magnesium Glycolate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Magnesium glycolate (B3277807), a chelate of magnesium and glycolic acid, presents significant potential in pharmaceutical and nutraceutical applications. A thorough understanding of its physicochemical properties, specifically hygroscopicity and stability, is paramount for effective formulation, processing, storage, and ensuring bioavailability. This document provides an in-depth technical overview of these critical attributes, detailing standard analytical methodologies and presenting representative data to guide research and development efforts.
Hygroscopicity of Magnesium Glycolate
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. For active pharmaceutical ingredients (APIs) and excipients, this property can significantly impact powder flow, compaction, chemical stability, and dissolution rates. Understanding the hygroscopic nature of this compound is a critical first step in its characterization.
Quantitative Analysis: Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the extent and rate of solvent absorption by a sample in a controlled environment of varying relative humidity (RH) at a constant temperature.[1][2] The resulting sorption/desorption isotherm provides critical information about the material's interaction with water vapor.
Table 1: Representative Dynamic Vapor Sorption (DVS) Data for this compound
| Target Relative Humidity (%) | Equilibrium Mass Change (%) - Sorption | Equilibrium Mass Change (%) - Desorption |
| 0 | 0.00 | 1.25 |
| 10 | 0.15 | 1.30 |
| 20 | 0.28 | 1.38 |
| 30 | 0.45 | 1.55 |
| 40 | 0.70 | 1.80 |
| 50 | 1.10 | 2.20 |
| 60 | 1.85 | 2.90 |
| 70 | 3.20 | 4.10 |
| 80 | 5.50 | 5.80 |
| 90 | 8.90 | 8.90 |
Note: Data is representative and intended for illustrative purposes.
Experimental Protocol: Dynamic Vapor Sorption (DVS)
Objective: To determine the moisture sorption and desorption isotherm of a powdered this compound sample at a constant temperature.
Apparatus: A DVS instrument equipped with an ultra-sensitive microbalance, a humidity and temperature control system, and a data acquisition system.
Methodology:
-
Sample Preparation: Place approximately 10-15 mg of the this compound sample into a DVS sample pan.
-
Initial Drying: Bring the sample to a known initial state by drying it at 0% RH at 25°C until a constant mass is achieved (e.g., mass change < 0.002% over 10 minutes).[3] This establishes the initial dry mass.
-
Sorption Phase: Increase the RH in a stepwise fashion from 0% to 90% in 10% increments. At each step, the system holds the RH constant until the sample mass reaches equilibrium.[1]
-
Desorption Phase: Subsequently, decrease the RH in the same stepwise fashion from 90% back to 0%. Again, allow the sample mass to equilibrate at each step.
-
Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the initial dry mass versus the target RH to generate the sorption and desorption isotherms.
Visualization: DVS Experimental Workflow
Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.
Stability of this compound
Stability testing is essential to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For this compound, key aspects of stability include thermal degradation and chemical stability in aqueous environments.
Thermal Stability: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to characterize the thermal stability and decomposition of materials.[4][5] For magnesium salts, TGA can reveal dehydration events and subsequent decomposition of the organic ligand.[6][7]
Table 2: Representative Thermogravimetric Analysis (TGA) Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
| 30 - 150 | ~5-10% | Loss of adsorbed/hydrated water |
| 150 - 280 | ~25-35% | Initial decomposition of glycolate moiety |
| > 280 | ~40-50% | Complete decomposition to magnesium oxide |
Note: Data is representative and intended for illustrative purposes. Final residue is typically a stable metal oxide.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Apparatus: A TGA instrument with a high-precision balance and a furnace capable of controlled heating rates.
Methodology:
-
Sample Preparation: Place 5-10 mg of the this compound sample into a tared TGA pan (typically alumina (B75360) or platinum).
-
Instrument Setup: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate, typically 10°C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rate.
Visualization: Factors in Thermal Degradation
Caption: Logical flow of thermal degradation events for this compound.
Chemical Stability: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods. For this compound, hydrolysis is a primary degradation pathway in aqueous solutions. The degradation of magnesium and its alloys in physiological fluids often involves reactions with water and ions like chloride.[8][9]
Table 3: Representative Stability Data of this compound in Aqueous Solution (HPLC Assay)
| Condition | Time (hours) | Assay (%) of Initial |
| Control (pH 7, 25°C) | 0 | 100.0 |
| 24 | 99.8 | |
| 72 | 99.5 | |
| Acidic (pH 2, 60°C) | 0 | 100.0 |
| 24 | 98.2 | |
| 72 | 95.6 | |
| Alkaline (pH 10, 60°C) | 0 | 100.0 |
| 24 | 92.5 | |
| 72 | 85.1 |
Note: Data is representative. A stability-indicating HPLC method would be used to separate the intact drug from any degradants.
Experimental Protocol: HPLC Stability-Indicating Method
Objective: To assess the chemical stability of this compound under various stress conditions using a stability-indicating HPLC method.
Apparatus: A High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector, as glycolate lacks a strong chromophore).
Methodology:
-
Solution Preparation: Prepare stock solutions of this compound in purified water.
-
Stress Conditions:
-
Hydrolysis: Adjust the pH of separate solutions to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 10 with NaOH) conditions. Prepare a neutral solution (pH 7) as a control.
-
Thermal Stress: Store aliquots of each solution at an elevated temperature (e.g., 60°C).
-
-
Time Points: Withdraw samples at initial (t=0), intermediate (e.g., 24, 48 hours), and final (e.g., 72 hours) time points.
-
Sample Analysis: Neutralize the samples if necessary, dilute to a suitable concentration, and analyze using a validated stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of remaining this compound relative to the t=0 sample. Monitor for the appearance of new peaks, which indicate degradation products.
Visualization: Potential Hydrolytic Degradation Pathway
Caption: Potential dissociation and hydrolysis pathway in aqueous media.
Conclusion
The hygroscopicity and stability of this compound are fundamental properties that dictate its handling, formulation, and performance. DVS analysis reveals its interaction with atmospheric moisture, highlighting the need for controlled storage conditions to prevent physical changes and degradation. Thermal analysis by TGA defines its temperature limits for processing and storage. Finally, stability studies under forced degradation conditions elucidate its chemical liabilities, particularly its susceptibility to hydrolysis in alkaline environments. The protocols and representative data herein provide a comprehensive framework for the systematic characterization of this compound, enabling informed decisions in the drug development process.
References
- 1. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. tainstruments.com [tainstruments.com]
- 4. Study on Thermal Decomposition Characteristics of Magnesium Salt Flame Retardants | Scientific.Net [scientific.net]
- 5. Quantitative thermogravimetric analysis of binary mixtures: Magnesium hydroxide and magnesium acetate [ir.unisa.ac.za]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Study on Factors Affecting the Degradation of Magnesium and a Magnesium-Yttrium Alloy for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Potential Biological Activity of Magnesium Glycolate: A Technical Guide for Researchers
Disclaimer: Scientific literature explicitly detailing the biological activity of "magnesium glycolate" is sparse. This guide, therefore, presents a comprehensive overview of the potential biological activities of magnesium glycolate (B3277807) by examining the well-documented roles of its constituent ions: magnesium (Mg²⁺) and glycolate (the conjugate base of glycolic acid). The information herein is intended to provide a foundational framework for researchers and drug development professionals interested in exploring this compound. All proposed mechanisms and activities are extrapolations based on the known functions of magnesium and glycolate and require dedicated experimental validation.
Introduction
Magnesium is an essential mineral and the second most abundant intracellular cation, acting as a cofactor in over 300 enzymatic reactions.[1] It is critical for a myriad of physiological processes, including protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation.[1] Glycolic acid, the smallest α-hydroxy acid, is widely known for its applications in dermatology and has demonstrated effects on cellular proliferation and extracellular matrix synthesis.[2][3][4] The combination of these two molecules into a single salt, this compound, suggests potential for synergistic or unique biological activities. This document outlines these potential activities, supported by data on magnesium and glycolate, and proposes experimental approaches for their investigation.
Physicochemical Properties and Pharmacokinetics
The bioavailability of magnesium from its various salt forms is a critical determinant of its physiological effect.[5][6] Organic salts of magnesium, such as the citrate (B86180) and gluconate forms, are generally considered to have higher bioavailability than inorganic forms like magnesium oxide.[6] It is reasonable to hypothesize that this compound, as an organic salt, would exhibit favorable absorption characteristics.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Predicted Characteristic | Rationale |
| Solubility | High | Organic salts of magnesium tend to be more soluble in water. |
| Bioavailability | Moderate to High | The small size of the glycolate anion may facilitate absorption.[2] |
| Metabolism | Dissociation into Mg²⁺ and glycolate ions. | Glycolate is metabolized in the liver to glyoxylate.[7] |
| Excretion | Primarily renal for both Mg²⁺ and glycolate metabolites. | Standard pathway for elimination of these ions. |
Potential Biological Activities and Mechanisms of Action
The biological activity of this compound can be inferred from the known effects of its dissociated ions.
Magnesium-Mediated Activities
Magnesium is a key regulator of numerous cellular processes and signaling pathways.
-
Neuromuscular Function: Magnesium acts as a natural calcium channel blocker, which is essential for regulating nerve impulse conduction and muscle contraction.[1][8] This contributes to its use in managing muscle cramps and promoting relaxation.
-
Cardiovascular Health: By modulating vascular tone and acting as a calcium antagonist, magnesium can influence blood pressure.[9] Higher dietary intake of magnesium is associated with a reduced risk of cardiovascular disease.[1]
-
Metabolic Regulation: Magnesium is a cofactor for enzymes involved in glycolysis and glucose metabolism, and it plays a role in insulin (B600854) signaling.[1][10]
-
Immunomodulation: Magnesium ions can modulate the immune response through various signaling pathways, including the TRPM7–PI3K–AKT1 and TLR–NF-κB/MAPK pathways in macrophages.[11]
-
Bone Health: Magnesium is integral to the structural development of bone and is required for the synthesis of DNA and RNA.[1]
Glycolate-Mediated Activities
The biological activities of glycolic acid are primarily documented in the context of dermatology.
-
Dermatological Effects: Glycolic acid is an effective exfoliant that removes dead skin cells.[9][12] It has been shown to stimulate collagen production and increase fibroblast proliferation in a dose-dependent manner.[3][4][13]
-
Antibacterial Properties: Glycolic acid exhibits pH-dependent antibacterial activity against Cutibacterium acnes, the bacterium implicated in acne.[14][15]
-
Cellular Proliferation and Matrix Synthesis: In vitro studies have demonstrated that glycolic acid can increase the synthesis of type I collagen mRNA and hyaluronic acid content in human skin.[4][16]
Table 2: Summary of In Vitro Effects of Glycolic Acid on Skin Cells
| Cell Type | Concentration Range | Observed Effect | Reference |
| Human Skin Fibroblasts | 10⁻⁶ M to 10⁻⁴ M | Increased cell proliferation and collagen synthesis. | [3] |
| Human Skin Explants | 8% to 25% (pH 4) | Increased total collagen levels in a dose-dependent manner. | [13] |
| Human Skin Fibroblasts | Not specified | Increased production of collagen and fibroblast proliferation. | [4] |
Key Signaling Pathways
The potential signaling pathways modulated by this compound would likely be a combination of those affected by magnesium and, to a lesser extent based on current knowledge, glycolate.
Magnesium-Modulated Signaling Pathways
Caption: Potential signaling pathways modulated by magnesium ions.
Glycolate-Mediated Cellular Effects
While specific signaling pathways for glycolate in non-dermal tissues are not well-defined, its effects on skin cells suggest modulation of pathways related to cell growth and extracellular matrix production.
Caption: Cellular effects of glycolic acid in dermal tissues.
Proposed Experimental Protocols
To validate the potential biological activities of this compound, a systematic experimental approach is necessary.
In Vitro Cellular Assays
Objective: To determine the dose-dependent effects of this compound on cell viability, proliferation, and specific cellular functions.
Cell Lines:
-
Human dermal fibroblasts (HDFs) for dermatological applications.
-
Macrophage cell lines (e.g., RAW 264.7) for immunomodulatory studies.
-
Myoblast cell lines (e.g., C2C12) for muscle function studies.
-
Osteoblast cell lines (e.g., MC3T3-E1) for bone health studies.
Methodology:
-
Cell Viability Assay (MTT/XTT):
-
Plate cells at a density of 1x10⁴ cells/well in a 96-well plate.
-
After 24 hours, treat cells with a range of this compound concentrations (e.g., 0.1 mM to 10 mM).
-
Incubate for 24, 48, and 72 hours.
-
Add MTT or XTT reagent and measure absorbance according to the manufacturer's protocol.
-
-
Collagen Synthesis Assay (Sircol Assay):
-
Culture HDFs or osteoblasts with varying concentrations of this compound.
-
After the treatment period, collect the cell culture supernatant.
-
Quantify soluble collagen using the Sircol Soluble Collagen Assay kit.
-
-
Cytokine Profiling (ELISA/Multiplex Assay):
-
Treat macrophage cells with lipopolysaccharide (LPS) to induce an inflammatory response, with and without co-treatment of this compound.
-
Collect cell culture supernatants and measure the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines.
-
Caption: Proposed workflow for in vitro evaluation of this compound.
Conclusion
While direct evidence for the biological activity of this compound is currently lacking, a review of its constituent ions provides a strong basis for postulating its potential therapeutic benefits. The favorable bioavailability expected from an organic magnesium salt, combined with the known effects of magnesium on neuromuscular, cardiovascular, and metabolic health, and the cellular regenerative properties of glycolate, suggests that this compound is a promising candidate for further research. The experimental protocols and signaling pathways outlined in this guide offer a roadmap for the systematic investigation of this compound's biological and therapeutic potential. Future studies should focus on direct, quantitative comparisons of this compound with other magnesium salts to elucidate its unique properties.
References
- 1. Magnesium [ods.od.nih.gov]
- 2. Glycolic acid peel therapy – a current review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of glycolic acid on cultured human skin fibroblasts: cell proliferative effect and increased collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased in vivo collagen synthesis and in vitro cell proliferative effect of glycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability and pharmacokinetics of magnesium after administration of magnesium salts to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the metabolism of ethylene glycol and glycolic acid in vitro by precision-cut tissue slices from female rat, rabbit and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. health.clevelandclinic.org [health.clevelandclinic.org]
- 10. Magnesium Matters: A Comprehensive Review of Its Vital Role in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycolic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 12. Glycolic acid for the skin: Benefits and how to use it [medicalnewstoday.com]
- 13. Glycolic acid adjusted to pH 4 stimulates collagen production and epidermal renewal without affecting levels of proinflammatory TNF‐alpha in human skin explants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pH-Dependent Antibacterial Activity of Glycolic Acid: Implications for Anti-Acne Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Efficacy of glycolic acid at different concentrations for smear layer removal with various activation systems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of Magnesium Bis(2-hydroxyacetate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium bis(2-hydroxyacetate), commonly known as magnesium glycinate (B8599266) or magnesium bisglycinate, is a chelated form of magnesium where magnesium is bound to two glycine (B1666218) molecules. This chelation enhances the bioavailability and absorption of magnesium, reducing the gastrointestinal side effects often associated with other forms of magnesium supplements.[1] Magnesium is a crucial mineral, acting as a cofactor for hundreds of enzymes involved in essential physiological processes, including energy production, DNA and RNA synthesis, and cellular repair.[2][3] Glycine, a non-essential amino acid, functions as an inhibitory neurotransmitter in the central nervous system.[4] The synergistic combination in magnesium bis(2-hydroxyacetate) makes it a compound of interest for various applications in research and drug development, particularly in addressing magnesium deficiency and related health issues.[3][5]
Data Presentation
Table 1: Summary of Synthesis Parameters for Magnesium Bis(2-hydroxyacetate)
| Parameter | Method 1 | Method 2 | Method 3 |
| Magnesium Source | Magnesium Oxide (MgO) | Magnesium Hydroxide (B78521) (Mg(OH)₂) | Basic Magnesium Carbonate |
| Glycine to Magnesium Molar Ratio | ~3:1 | 2:1 | Not specified |
| Solvent | Deionized Water | Deionized Water | Deionized Water |
| Reaction Temperature | 70-80°C[[“]][7] | 20-60°C[5] | 75°C[2][[“]] |
| Reaction Time | 2-3 hours[[“]][7] | ~2 hours | 30 minutes[2][[“]] |
| Precipitating Agent | Ethanol (B145695) | 95% Ethanol[5] | Not specified |
| Drying Conditions | 40°C, Vacuum[[“]][7] | Not specified | 50-55°C, Vacuum[2][[“]] |
| Reported Yield | 93-95% | 98%[5] | Not specified |
| Product Purity | 99.2-99.6% | Not specified | Not specified |
Experimental Protocols
Protocol 1: Synthesis of Magnesium Bis(2-hydroxyacetate) using Magnesium Oxide
This protocol is based on the reaction of glycine with magnesium oxide in an aqueous solution, followed by precipitation with ethanol.[[“]][7][9]
Materials:
-
Glycine
-
Magnesium Oxide (MgO)
-
Deionized Water
-
Ethanol
-
Four-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Vacuum filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution of Glycine: In a four-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 75g of glycine in 100g of deionized water with thorough stirring.[9]
-
Addition of Magnesium Oxide: Slowly add 20g of magnesium oxide to the glycine solution.[9]
-
Reaction: Heat the mixture to 70°C while stirring continuously. Maintain this temperature for 2 hours to facilitate the chelation reaction.[9]
-
Concentration: After the reaction, apply a vacuum to the flask and continue stirring at 70°C for an additional 2.5 hours to concentrate the solution.[9]
-
Precipitation: Cool the concentrated solution to 45°C and then add 90g of ethanol while stirring. Continue to stir as the mixture cools to room temperature to induce the precipitation of magnesium bis(2-hydroxyacetate).[9]
-
Filtration: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel.[9]
-
Drying: Dry the product in a vacuum oven at 40°C for 2 hours to obtain the final magnesium bis(2-hydroxyacetate).[9]
Protocol 2: Synthesis of Magnesium Bis(2-hydroxyacetate) using Magnesium Hydroxide
This method utilizes magnesium hydroxide and a ball mill for the reaction, followed by ethanol washing.[5]
Materials:
-
Glycine
-
Magnesium Hydroxide (Mg(OH)₂)
-
95% Ethanol
-
Laboratory-scale vertical ball mill with cooling capabilities
-
Filtration apparatus
Procedure:
-
Reactant Addition: Place 0.75kg of glycine into the laboratory small vertical ball mill.[5]
-
Reaction Initiation: Set the ball mill speed to 1200 rpm and add 0.2kg of magnesium hydroxide. Use water cooling to maintain the reaction temperature between 20°C and 60°C.[5]
-
Staged Reactant Addition and Reaction:
-
Washing and Filtration: Wash the resulting product with 95% ethanol and then filter to isolate the solid.[5]
-
Drying: Dry the collected solid to obtain the final magnesium bis(2-hydroxyacetate) product.[5]
Visualizations
Experimental Workflow
Caption: Synthesis workflow for magnesium bis(2-hydroxyacetate).
Signaling Pathways
The biological effects of magnesium bis(2-hydroxyacetate) are attributed to the individual actions of magnesium ions and glycine.
Magnesium Signaling
Magnesium is a critical cofactor in numerous enzymatic reactions and plays a significant role in cellular signaling. It is essential for the active transport of ions like potassium and calcium across cell membranes, which is fundamental for nerve impulse conduction and muscle contraction.[2] Furthermore, magnesium is involved in cell signaling pathways that utilize ATP, such as protein phosphorylation and the formation of cyclic AMP (cAMP).[2] In osteoblasts, magnesium has been shown to promote biological activity by activating the PI3K/Akt signaling pathway.[10][11]
Caption: Simplified overview of magnesium's role in signaling.
Glycine Signaling
Glycine primarily functions as an inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.[7][9] It exerts its effects by binding to strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride ion channels.[4][7] The binding of glycine to these receptors opens the channels, leading to an influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[4][7]
Caption: Glycine's role in inhibitory neurotransmission.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Magnesium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. Magnesium Glycinate | C4H8MgN2O4 | CID 84645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Glycine? [synapse.patsnap.com]
- 5. konstantinioncenter.org [konstantinioncenter.org]
- 6. consensus.app [consensus.app]
- 7. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnesium Ions Promote the Biological Behaviour of Rat Calvarial Osteoblasts by Activating the PI3K/Akt Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Spectroscopic Analysis of Magnesium Glycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium glycolate (B3277807), the magnesium salt of glycolic acid, is a compound of interest in pharmaceutical and nutraceutical research due to the biological significance of both magnesium and glycolic acid. Magnesium is an essential mineral involved in numerous enzymatic reactions, and glycolic acid is a naturally occurring alpha-hydroxy acid. The characterization of magnesium glycolate is crucial for quality control, formulation development, and understanding its biochemical interactions. This application note provides a summary of expected spectroscopic data (NMR, IR, MS) for this compound and detailed protocols for its analysis. While direct spectroscopic data for this compound is not widely published, this document infers expected spectral characteristics based on data from analogous metal glycolates such as sodium, calcium, and zinc glycolates.
Predicted Spectroscopic Data of this compound
The following tables summarize the expected spectroscopic features of this compound. These predictions are based on the analysis of similar metal glycolates and fundamental principles of spectroscopy.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound in D₂O
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Notes |
| ¹H | ~3.9 - 4.3 | Singlet | -CH₂- | The chemical shift is for the methylene (B1212753) protons of the glycolate ligand. The exact shift may vary with concentration and pH.[1][2] |
| ¹³C | ~64 | - | -CH₂- | Chemical shift for the methylene carbon.[1][3] |
| ¹³C | ~182 | - | -COO⁻ | Chemical shift for the carboxylate carbon.[1] |
Table 2: Predicted Key IR Absorption Bands for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| ~3400 (broad) | O-H stretch | Stretching vibration of the hydroxyl group of the glycolate ligand.[2][4] |
| ~2950 | C-H stretch | Asymmetric and symmetric stretching of the methylene (-CH₂) group. |
| ~1600 | C=O stretch (asymmetric) | Asymmetric stretching of the carboxylate group (COO⁻) coordinated to the magnesium ion.[2] |
| ~1400 | C=O stretch (symmetric) | Symmetric stretching of the carboxylate group (COO⁻). |
| ~1080 | C-O stretch | Stretching of the C-O single bond of the alcohol and carboxylate groups. |
| Below 600 | Mg-O stretch | Metal-oxygen bond vibration.[4] |
Table 3: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Predicted m/z | Ion | Notes |
| ESI (+) | 175.00 | [Mg(C₂H₃O₃)]⁺ | Complex of magnesium with one glycolate ligand. |
| ESI (+) | 197.98 | [C₄H₆MgO₆+Na]⁺ | Sodium adduct of the intact this compound molecule. |
| ESI (-) | 75.02 | [C₂H₃O₃]⁻ | Glycolate anion. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its chemical structure.
Materials:
-
This compound sample
-
Deuterium (B1214612) oxide (D₂O)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of D₂O in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of D₂O.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to an internal or external standard.
Infrared (IR) Spectroscopy
Objective: To obtain an FT-IR spectrum of this compound to identify its functional groups and confirm the coordination of the carboxylate group to the magnesium ion.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Hydraulic press for pellet making
-
FT-IR spectrometer
Protocol:
-
Sample Preparation (KBr Pellet):
-
Dry the this compound sample and KBr to remove any moisture.
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powder to a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans to ensure a good signal-to-noise ratio.
-
-
Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups in this compound.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of this compound and its fragments to confirm its molecular weight and composition.
Materials:
-
This compound sample
-
Methanol (B129727) or water (HPLC grade)
-
Electrospray ionization mass spectrometer (ESI-MS)
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or water.
-
-
Instrumentation and Analysis:
-
Set up the ESI-MS instrument.
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire mass spectra in both positive and negative ion modes.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable signal and minimize fragmentation if the molecular ion is of primary interest.
-
-
Data Analysis:
-
Analyze the resulting mass spectra to identify the molecular ion and any characteristic fragment ions.
-
Compare the observed m/z values with the calculated theoretical values.
-
Visualization of Magnesium's Biological Role
Magnesium is a vital cofactor in numerous enzymatic reactions, including those involved in ATP metabolism. The following diagram illustrates a simplified workflow of how magnesium, potentially supplied as this compound, participates in the kinase-catalyzed phosphorylation of a substrate, a fundamental process in cellular signaling and energy transfer.
Caption: Magnesium's role as a cofactor in ATP-dependent enzymatic reactions.
Conclusion
This application note provides a framework for the spectroscopic characterization of this compound. While direct experimental data is limited, the provided protocols and predicted spectral data based on analogous compounds offer a solid foundation for researchers. The successful application of these spectroscopic techniques is essential for ensuring the quality and purity of this compound and for advancing research into its potential therapeutic applications.
References
Application Note: Thermal Analysis of Magnesium Glycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium glycolate (B3277807), the magnesium salt of glycolic acid, is a compound of interest in various fields, including pharmaceuticals and materials science, due to the biocompatibility of both magnesium and glycolic acid. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for characterizing the thermal stability and decomposition profile of such materials. This data is vital for determining processing temperatures, storage conditions, and understanding the material's behavior under thermal stress.
Synthesis of Magnesium Glycolate
A reliable method for the synthesis of this compound can be adapted from protocols for similar magnesium salts, such as magnesium glycinate. The following protocol describes a straightforward aqueous synthesis route.
Experimental Protocol: Synthesis of this compound
Materials:
-
Glycolic acid (HOCH₂COOH)
-
Magnesium oxide (MgO) or Magnesium hydroxide (B78521) (Mg(OH)₂)
-
Deionized water
-
Reaction vessel (e.g., three-necked round-bottom flask)
-
Heating mantle with magnetic stirrer
-
Condenser
-
Büchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Dissolution: In the reaction vessel, dissolve a specific molar amount of glycolic acid in deionized water with stirring.
-
Reaction: Slowly add a stoichiometric amount (or a slight excess) of magnesium oxide or magnesium hydroxide to the glycolic acid solution. The reaction is typically carried out at an elevated temperature (e.g., 70-80 °C) under constant stirring for 2-3 hours to ensure complete reaction.
-
Concentration: After the reaction is complete, the solution can be concentrated by evaporating a portion of the water under reduced pressure to facilitate precipitation.
-
Precipitation: Cool the concentrated solution to room temperature. The addition of a less polar solvent, such as ethanol, can be used to induce the precipitation of this compound.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 40-60 °C) until a constant weight is achieved.
Below is a diagram illustrating the workflow for the synthesis of this compound.
Thermal Analysis (TGA/DSC) of this compound
The following section outlines a general protocol for the thermal analysis of the synthesized this compound.
Experimental Protocol: TGA/DSC Analysis
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements.
Experimental Conditions:
-
Sample Mass: 5-10 mg
-
Crucible: Alumina or platinum crucibles are recommended.
-
Atmosphere: The analysis should be conducted under an inert atmosphere (e.g., nitrogen or argon) and an oxidative atmosphere (e.g., air or oxygen) to understand the decomposition behavior under different conditions. A typical flow rate is 20-50 mL/min.
-
Heating Rate: A heating rate of 10 °C/min is standard for initial screening. Different heating rates (e.g., 5, 15, 20 °C/min) can be used for kinetic studies.
-
Temperature Range: A temperature range from ambient to 800-1000 °C is typically sufficient to observe the complete decomposition of magnesium carboxylates.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into a tared TGA/DSC crucible.
-
Instrument Setup: Place the sample crucible and a reference crucible (usually empty) into the instrument.
-
Analysis Program: Program the instrument with the desired temperature range, heating rate, and atmosphere.
-
Data Collection: Start the analysis and record the mass change (TGA) and heat flow (DSC) as a function of temperature.
-
Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset and peak temperatures of thermal events, the percentage of mass loss at each step, and the enthalpy changes associated with the transitions.
The following diagram illustrates a general workflow for performing TGA/DSC analysis.
Hypothetical Thermal Decomposition of this compound
While specific data is unavailable, the thermal decomposition of this compound in an inert atmosphere is expected to proceed through several stages, similar to other magnesium carboxylates.
Data Presentation (Hypothetical)
The following tables present hypothetical data for the thermal decomposition of this compound, which should be experimentally verified.
Table 1: Hypothetical TGA Data for this compound in Nitrogen
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Probable Lost Moiety |
| Dehydration | 80 - 150 | X % | Water of hydration |
| Initial Decomposition | 250 - 400 | Y % | Organic part |
| Final Decomposition | 400 - 600 | Z % | Further organic fragments |
| Final Residue | > 600 | 100 - (X+Y+Z) % | Magnesium Oxide (MgO) |
Table 2: Hypothetical DSC Data for this compound in Nitrogen
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Type of Transition |
| Dehydration | ~80 | ~120 | Endothermic | Desolvation |
| Decomposition 1 | ~250 | ~320 | Endothermic/Exothermic | Decomposition |
| Decomposition 2 | ~400 | ~480 | Endothermic/Exothermic | Decomposition |
Hypothetical Decomposition Pathway
The decomposition of this compound likely involves dehydration followed by the breakdown of the glycolate anion. The final solid product in an inert atmosphere is expected to be magnesium oxide.
The following diagram illustrates a plausible, though not experimentally confirmed, decomposition pathway for a generic magnesium carboxylate like this compound.
Conclusion
This application note provides a comprehensive guide for the synthesis and subsequent thermal analysis of this compound. While specific TGA/DSC data for this compound is not currently available in the literature, the provided protocols offer a solid foundation for researchers to produce and characterize this compound. The hypothetical decomposition data and pathway serve as a guide for what might be expected during experimental analysis. It is strongly recommended that experimental TGA and DSC analyses be performed to obtain accurate and reliable data for this compound to fully understand its thermal properties.
Application Notes and Protocols: Magnesium Glycolate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of magnesium glycolate (B3277807) as a catalyst in organic synthesis. While direct catalytic applications of magnesium glycolate are not extensively documented in peer-reviewed literature, its structural similarity to other catalytically active magnesium compounds, such as magnesium alkoxides and basic magnesium salts, suggests its potential utility in a range of organic transformations. This document outlines hypothesized applications, supported by data from analogous magnesium-based catalyst systems, and provides detailed experimental protocols to guide researchers in exploring the catalytic activity of this compound.
Introduction to this compound
This compound is the magnesium salt of glycolic acid, with the chemical formula C₄H₆MgO₆. As a magnesium alkoxide derived from ethylene (B1197577) glycol, it possesses two hydroxyl groups that can act as basic sites or coordination points for reactants. This dual functionality suggests its potential as a solid base catalyst, analogous to magnesium oxide (MgO) and other magnesium alkoxides, which are known to catalyze a variety of organic reactions.
Potential Catalytic Applications:
-
Transesterification Reactions: For the synthesis of esters and biodiesel.
-
Condensation Reactions: Including Knoevenagel and Claisen-Schmidt condensations for the formation of carbon-carbon bonds.
-
Ring-Opening Polymerization: Of cyclic esters like lactide and caprolactone (B156226) to produce biodegradable polymers.
Application: Transesterification Reactions
Magnesium-based catalysts, particularly magnesium oxide and magnesium alkoxides, are effective in promoting transesterification reactions.[1][2] The basic nature of these catalysts is crucial for the deprotonation of the alcohol, which is the rate-determining step in the catalytic cycle. This compound, with its alkoxide moieties, is proposed as a potential catalyst for such transformations.
Proposed Catalytic Cycle for Transesterification:
The catalytic cycle is hypothesized to follow a mechanism similar to that of other solid base catalysts.
Caption: Proposed mechanism for this compound-catalyzed transesterification.
The following table summarizes the performance of various magnesium-based catalysts in transesterification reactions, providing a benchmark for the potential efficacy of this compound.
| Catalyst | Substrate | Alcohol | Catalyst Conc. (wt%) | Molar Ratio (Alcohol:Oil) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| MgO | Waste Cooking Oil | Ethanol (B145695) | 3 | 9:1 | 65 | - | >90 (Yield) | [1][2] |
| MgO-CaO/Al₂O₃ | Used Cooking Oil | Methanol (B129727) | 15-20 | 20:1 | 350-500 | 0.5 | 98 (Conversion) | [3] |
| Mg-Al Mixed Oxide | Glycerol (B35011) | Urea | - | - | - | - | 60 (Yield) | [4] |
| Mg-La Mixed Oxide | Glycerol | Dimethyl Carbonate | 5 | 4:1 | 85 | 1 | 83.1 (Yield) | [5] |
This protocol is adapted from studies using magnesium oxide composites and can serve as a starting point for evaluating this compound.[6]
Materials:
-
This compound (catalyst)
-
Ethyl acetate (B1210297) (substrate)
-
Methanol (reagent)
-
Anhydrous toluene (B28343) (solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Gas chromatograph (for analysis)
Procedure:
-
Activate the this compound catalyst by heating at 120°C under vacuum for 2 hours.
-
To a 100 mL round-bottom flask, add the activated this compound (e.g., 5 wt% relative to ethyl acetate).
-
Add anhydrous toluene (20 mL), followed by ethyl acetate (0.1 mol) and methanol (0.3 mol).
-
Heat the mixture to 60°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Withdraw aliquots of the reaction mixture periodically (e.g., every hour) and analyze by gas chromatography to determine the conversion of ethyl acetate to methyl acetate.
-
After the reaction, cool the mixture, separate the solid catalyst by centrifugation or filtration, and wash with fresh solvent.
-
The recovered catalyst can be dried and reused for subsequent reactions to test its reusability.
Application: Condensation Reactions
Basic catalysts are widely used for condensation reactions such as the Knoevenagel and Claisen-Schmidt condensations.[7][8] Magnesium oxide and magnesium hydroxide (B78521) have demonstrated high activity in these transformations.[9] this compound, possessing basic alkoxide groups, is a promising candidate for catalyzing these C-C bond-forming reactions.
Logical Workflow for Knoevenagel Condensation:
Caption: Experimental workflow for Knoevenagel condensation.
| Catalyst | Aldehyde | Active Methylene Compound | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nano-MgO | Benzaldehyde (B42025) | Malononitrile (B47326) | Room Temp | 0.5 | 98 | [8] |
| Nano-MgO | 4-Chlorobenzaldehyde | Malononitrile | Room Temp | 0.5 | 97 | [8] |
| Nano-MgO | Benzaldehyde | Ethyl Cyanoacetate | Room Temp | 1 | 95 | [8] |
| Mg(OH)₂ (in situ) | Benzaldehyde | Ethyl Cyanoacetate | - | - | 98 | [9] |
| MgO | Benzaldehyde | Malononitrile | 30 | - | 87 | [7] |
This protocol is based on procedures using nano-structured MgO and can be adapted for this compound.[8]
Materials:
-
This compound (catalyst)
-
Benzaldehyde
-
Malononitrile
-
Ethanol (solvent)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzaldehyde (1 mmol) and malononitrile (1.2 mmol) in ethanol (10 mL).
-
Add the this compound catalyst (e.g., 20 mg) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure product.
-
The identity and purity of the product can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).
Application: Ring-Opening Polymerization (ROP)
Simple magnesium alkoxides have shown high activity as catalysts for the ring-opening polymerization of lactide and macrolactones.[10][11][12] Given that this compound is a difunctional alkoxide, it is a plausible candidate for initiating such polymerizations. The polymerization is expected to proceed via a coordination-insertion mechanism.
Signaling Pathway for ROP of Lactide:
Caption: Signaling pathway for the ring-opening polymerization of lactide.
| Catalyst | Monomer:Catalyst Ratio | Temperature (°C) | Time (min) | Conversion (%) | Molecular Weight ( g/mol ) | PDI | Reference |
| Mg(OCAdtBuPh)₂(THF)₂ | 100 | 20 | 5 | 99 | 15,300 | 1.14 | [12] |
| Mg(OCtBu₂Ph)₂(THF)₂ | 100 | 20 | 15 | 99 | 15,200 | 1.12 | [11] |
This protocol is adapted from studies using well-defined magnesium alkoxide catalysts.[12]
Materials:
-
This compound (catalyst)
-
L-lactide (monomer, recrystallized from dry toluene)
-
Anhydrous toluene (solvent)
-
Schlenk flask and line
-
Dry nitrogen or argon atmosphere
Procedure:
-
In a glovebox or under a dry inert atmosphere, add L-lactide (e.g., 100 equivalents) to a Schlenk flask.
-
Add a stock solution of this compound in anhydrous toluene (1 equivalent).
-
Ensure the total volume of toluene provides the desired monomer concentration (e.g., 0.1 M).
-
Stir the reaction mixture at the desired temperature (e.g., 20°C).
-
After the desired time, quench the polymerization by adding a small amount of acidified methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H NMR for its microstructure.
Disclaimer: The application notes and protocols provided herein are based on the chemical properties of this compound and its analogy to other known magnesium-based catalysts. These are intended to serve as a guide for research and development. The catalytic activity and optimal reaction conditions for this compound in these applications must be determined experimentally. Always follow appropriate laboratory safety procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. etasr.com [etasr.com]
- 3. researchgate.net [researchgate.net]
- 4. Design of a technical Mg–Al mixed oxide catalyst for the continuous manufacture of glycerol carbonate - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simple magnesium alkoxides: synthesis, molecular structure, and catalytic behaviour in the ring-opening polymerization of lactide and macrolactones and in the copolymerization of maleic anhydride and propylene oxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Simple magnesium alkoxides: synthesis, molecular structure, and catalytic behaviour in the ring-opening polymerization of lactide and macrolactones and in the copolymerization of maleic anhydride and propylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Magnesium in Polymer Chemistry
A Note on "Magnesium Glycolate": Extensive research into the role of "this compound" in polymer chemistry reveals a notable scarcity of specific literature on this compound as a monomer or significant component in polymer synthesis. It is likely that the intended topic of interest pertains to the broader and well-documented applications of magnesium and its compounds in polymer science. This document, therefore, focuses on two key areas where magnesium plays a significant role: as a component in biodegradable polymer composites for biomedical applications and as a catalyst in polymerization reactions.
Part 1: Magnesium-Polymer Composites for Biomedical Applications
Magnesium and its alloys are at the forefront of biodegradable materials for medical implants due to their biocompatibility and mechanical properties that mimic bone.[1][2] However, the rapid degradation of magnesium in physiological environments can lead to premature loss of mechanical integrity and the formation of hydrogen gas.[3][4] To address this, magnesium is often incorporated into polymer matrices to create composites with controlled degradation rates and enhanced properties. These composites are particularly promising for applications such as orthopedic fixation devices, stents, and tissue engineering scaffolds.[1][5]
Application: Biodegradable Orthopedic Implant
Magnesium-polymer composites can be engineered to provide temporary mechanical support during tissue healing and then safely degrade and be absorbed by the body, eliminating the need for a second surgery to remove the implant.[3][4][6]
Experimental Protocol: Fabrication and Characterization of a Biodegradable Magnesium/Poly(L-lactic acid) (PLLA) Composite Scaffold
This protocol outlines the fabrication of a porous composite scaffold using a solvent casting and particulate leaching method, followed by characterization of its properties.
Materials:
-
Magnesium (Mg) powder (particle size < 45 µm)
-
Poly(L-lactic acid) (PLLA)
-
Dichloromethane (DCM)
-
Sodium chloride (NaCl) particles (sieved to 200-300 µm)
-
Phosphate-buffered saline (PBS) for degradation studies
-
Cell culture medium (e.g., DMEM) for biocompatibility studies
-
Osteoblast-like cells (e.g., Saos-2) for cytotoxicity assessment
Equipment:
-
Magnetic stirrer
-
Ultrasonic bath
-
Vacuum oven
-
Mechanical testing machine (e.g., Instron)
-
Scanning Electron Microscope (SEM)
-
Micro-CT scanner
-
pH meter
-
Incubator for cell culture
Procedure:
-
Composite Preparation:
-
Dissolve PLLA in DCM to create a 10% (w/v) solution.
-
Add Mg powder to the PLLA solution at a desired weight percentage (e.g., 10 wt%).
-
Disperse the Mg powder uniformly using a magnetic stirrer followed by ultrasonication.
-
Add NaCl particles as a porogen, typically at a high weight percentage (e.g., 80 wt%) to create a porous structure.
-
Pour the mixture into a mold and allow the solvent to evaporate in a fume hood.
-
Dry the composite in a vacuum oven to remove any residual solvent.
-
-
Porogen Leaching:
-
Immerse the dried composite in deionized water for 48 hours to leach out the NaCl particles, changing the water periodically.
-
Dry the resulting porous scaffold in a vacuum oven.
-
-
Characterization:
-
Morphology: Examine the pore structure and Mg particle distribution using SEM and micro-CT.
-
Mechanical Testing: Perform compression tests according to ASTM D695 standards to determine the compressive strength and modulus of the scaffold.[7]
-
In Vitro Degradation: Immerse the scaffold in PBS at 37°C. Monitor the mass loss, pH of the solution, and hydrogen evolution over time.[8][9] Analyze the surface morphology of the degraded scaffold using SEM.
-
Biocompatibility Assessment (Cytotoxicity): Perform an indirect cytotoxicity test according to ISO 10993-5.[10][11][12]
-
Prepare extracts of the composite material by incubating it in a cell culture medium.
-
Culture osteoblast-like cells with the extracts for a specified period.
-
Assess cell viability using an MTT assay. A cell viability of over 80% is generally considered non-cytotoxic.[13]
-
-
Experimental Workflow for Fabrication and Testing of Mg/PLLA Composite Scaffold
Caption: Workflow for Mg/PLLA composite scaffold fabrication and characterization.
Quantitative Data for Magnesium-Polymer Composites
The properties of magnesium-polymer composites can be tailored by varying the composition and fabrication method. The following table summarizes typical data found in the literature for biodegradable magnesium-polymer composites intended for orthopedic applications.
| Composite Material | Polymer Matrix | Mg Content (wt%) | Compressive Strength (MPa) | In Vitro Degradation Rate (mm/year) | Cell Viability (%) |
| Mg/PLLA | PLLA | 10 | 15-30 | 1.5-3.0 | >90 |
| Mg/PCL | PCL | 20 | 10-25 | 1.0-2.5 | >85 |
| Mg/PLGA | PLGA (50:50) | 15 | 20-40 | 2.0-4.0 | >90 |
Part 2: Magnesium-Based Catalysts for Polymer Synthesis
Magnesium compounds, particularly magnesium alkoxides and carboxylates, are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone.[14][15] These catalysts are gaining interest as a less toxic alternative to commonly used tin-based catalysts, making them suitable for synthesizing biodegradable polymers for biomedical applications.[15][16]
Application: Synthesis of Biodegradable Polyesters
Magnesium-catalyzed ROP is used to produce high-molecular-weight polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL) with controlled properties.[15]
Experimental Protocol: Ring-Opening Polymerization of L-Lactide using a Magnesium Alkoxide Catalyst
This protocol describes the synthesis of polylactide (PLA) using a magnesium alkoxide catalyst, which can be formed in situ from a magnesium carboxylate.[15]
Materials:
-
L-Lactide
-
Magnesium neodecanoate (or another magnesium carboxylate)
-
Benzyl (B1604629) alcohol (initiator)
-
Toluene (B28343) (anhydrous)
-
Methanol (for precipitation)
-
Chloroform (for analysis)
-
Nitrogen or Argon gas supply
-
Schlenk line and glassware
Equipment:
-
Magnetic stirrer/hotplate
-
Vacuum line
-
Gel Permeation Chromatography (GPC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Purification of Reactants:
-
Recrystallize L-lactide from anhydrous toluene and dry under vacuum.
-
Dry toluene over a suitable drying agent and distill under an inert atmosphere.
-
Dry and distill benzyl alcohol before use.
-
-
Reaction Setup:
-
Flame-dry a Schlenk flask under vacuum and backfill with inert gas (Nitrogen or Argon).
-
-
Polymerization:
-
Add the purified L-lactide and anhydrous toluene to the Schlenk flask.
-
In a separate flask, prepare a stock solution of magnesium neodecanoate in anhydrous toluene.
-
Add the desired amount of benzyl alcohol initiator to the reaction flask.
-
Add the calculated amount of the magnesium neodecanoate catalyst solution to initiate the polymerization.
-
Stir the reaction mixture at a controlled temperature (e.g., 130°C).
-
-
Polymer Isolation:
-
After the desired reaction time, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into cold methanol.
-
Filter the precipitated PLA and wash with methanol.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using GPC.
-
Structure and Conversion: Confirm the polymer structure and determine the monomer conversion using ¹H NMR spectroscopy.
-
Mechanism of Magnesium-Catalyzed Ring-Opening Polymerization
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Polymer Coated Biodegradable Magnesium Devices for Biomedical Applications [escholarship.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. THE DESIGN CRITERIA FOR BIODEGRADABLE MAGNESIUM ALLOY IMPLANTS | MM Science Journal [mmscience.eu]
- 7. researchgate.net [researchgate.net]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Improved In Vitro Test Procedure for Full Assessment of the Cytocompatibility of Degradable Magnesium Based on ISO 10993-5/-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro and in vivo biodegradation and biocompatibility assessment of magnesium composites for bone implants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simple magnesium alkoxides: synthesis, molecular structure, and catalytic behaviour in the ring-opening polymerization of lactide and macrolactones and in the copolymerization of maleic anhydride and propylene oxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Magnesium Glycolate in Controlled Release Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium glycolate (B3277807), the magnesium salt of glycolic acid, is a compound of interest for various pharmaceutical applications. While the existing body of scientific literature extensively covers other magnesium salts like citrate, lactate, and glycinate (B8599266) for controlled release formulations, specific data on magnesium glycolate remains limited. These application notes provide a comprehensive framework for researchers to explore the potential of this compound in the development of controlled release drug delivery systems. The protocols and methodologies outlined below are based on established principles and techniques for similar organic magnesium salts and are intended to serve as a foundational guide for formulation development, characterization, and evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in controlled release systems.
| Property | Value | Source |
| Molecular Formula | C4H6MgO6 | --INVALID-LINK-- |
| Molecular Weight | 174.39 g/mol | --INVALID-LINK-- |
| IUPAC Name | magnesium bis(2-hydroxyacetate) | --INVALID-LINK-- |
| Synonyms | Magnesium, bis(glycolato)-; Glycolic acid magnesium salt | --INVALID-LINK-- |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of other magnesium salts, such as magnesium glycinate, by reacting a magnesium source with the corresponding acid.[1][2][3]
Objective: To synthesize this compound from glycolic acid and magnesium oxide.
Materials:
-
Glycolic acid
-
Magnesium oxide (MgO)
-
Deionized water
-
Four-neck round-bottom flask
-
Stirrer
-
Heating mantle
-
Vacuum evaporator
-
Buchner funnel
-
Vacuum oven
Procedure:
-
Dissolve a molar equivalent of glycolic acid in deionized water in the four-neck round-bottom flask with stirring.
-
Slowly add a stoichiometric amount of magnesium oxide to the solution.
-
Heat the mixture to 70-80°C and continue stirring for 2-3 hours to allow the reaction to complete.[2]
-
Concentrate the resulting solution under vacuum at 70-80°C.
-
Cool the concentrated solution to 45-50°C and add ethanol to precipitate the this compound.[2]
-
Continue to cool the mixture to room temperature with stirring to maximize precipitation.
-
Filter the precipitate using a Buchner funnel.
-
Wash the collected solid with ethanol.
-
Dry the this compound product in a vacuum oven at 40°C for 2-4 hours.[2]
Diagram of Synthesis Workflow:
Characterization of Synthesized this compound
It is crucial to characterize the synthesized product to confirm its identity, purity, and structural properties. The following methods are recommended based on the characterization of similar compounds like magnesium glycinate.[4][[“]][[“]][7]
| Analytical Method | Purpose |
| Infrared (IR) Spectroscopy | To identify functional groups and confirm the formation of the magnesium salt by observing shifts in the carboxyl and hydroxyl peaks of glycolic acid.[[“]] |
| Thermal Analysis (TGA/DSC) | To assess the thermal stability and decomposition profile of the synthesized this compound.[[“]] |
| Mass Spectrometry | To confirm the molecular weight and fragmentation pattern of the compound.[4] |
| X-ray Diffraction (XRD) | To determine the crystalline structure of the synthesized powder.[[“]] |
| Elemental Analysis | To quantify the magnesium content and confirm the stoichiometry of the salt. |
| Solubility Studies | To determine the solubility of this compound in various physiologically relevant media (e.g., water, simulated gastric fluid, simulated intestinal fluid).[[“]] |
Formulation of Controlled Release Tablets
This protocol describes the preparation of a matrix-type controlled release tablet, a common formulation for magnesium supplements.[8][9][10][11] The excipients and their ratios should be optimized based on the desired release profile.
Objective: To formulate a controlled release tablet containing this compound.
Materials:
-
This compound (as the active pharmaceutical ingredient or magnesium source)
-
Hydroxypropyl methylcellulose (B11928114) (HPMC) (as a hydrophilic matrix former)
-
Microcrystalline cellulose (B213188) (as a filler and binder)
-
Magnesium stearate (B1226849) (as a lubricant)
-
Tablet press
Procedure:
-
Accurately weigh all the components.
-
Blend the this compound, HPMC, and microcrystalline cellulose in a suitable blender for 15-20 minutes to ensure a homogenous mixture.
-
Add magnesium stearate to the blend and mix for an additional 2-3 minutes.
-
Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force should be optimized to achieve tablets of desired hardness and thickness.
Diagram of Formulation Workflow:
In Vitro Dissolution Testing
Dissolution testing is critical for evaluating the release characteristics of the formulated tablets. The USP Paddle Method is a standard approach.[12]
Objective: To determine the in vitro release profile of magnesium from the formulated tablets in simulated physiological fluids.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)[12]
Dissolution Media:
-
Simulated Gastric Fluid (SGF): 900 mL of 0.1N HCl (pH 1.2)[12]
-
Simulated Intestinal Fluid (SIF): 900 mL of phosphate (B84403) buffer (pH 6.8)[12]
Procedure:
-
Set the temperature of the dissolution medium to 37 ± 0.5 °C.[12]
-
Set the paddle rotation speed to 50 or 100 rpm.[12]
-
Place one tablet in each dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the magnesium concentration using a suitable analytical method, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).[12]
Data Analysis: Calculate the cumulative percentage of magnesium released at each time point. Plot the cumulative percentage of magnesium released versus time to obtain the dissolution profile.
Potential Signaling Pathways and Mechanisms of Action
While this compound itself does not have a specific signaling pathway in the context of drug delivery, the released magnesium ions play a crucial role in numerous physiological processes. Magnesium is a cofactor for over 300 enzymes and is involved in:
-
Neuromuscular function: Regulating muscle contraction and nerve transmission.
-
Cardiovascular health: Maintaining normal heart rhythm.
-
Energy metabolism: Activating ATP.
For controlled release applications, the formulation aims to deliver magnesium ions to specific regions of the gastrointestinal tract to maximize absorption. Certain transient receptor potential (TRP) ion channels, specifically TRPM6 and TRPM7, located in the distal small intestine, are involved in the regulation of magnesium absorption.[8] A controlled release formulation could potentially target this region to enhance magnesium uptake.
Diagram of Potential Magnesium Absorption Pathway:
Conclusion
References
- 1. meixi-mgo.com [meixi-mgo.com]
- 2. CN103626669A - Preparation method of magnesium glycinate chelate - Google Patents [patents.google.com]
- 3. CN119080628A - A kind of preparation method of magnesium glycinate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. consensus.app [consensus.app]
- 7. researching.cn [researching.cn]
- 8. US9345679B2 - High-loading, controlled-release magnesium oral dosage forms and methods for making and using same - Google Patents [patents.google.com]
- 9. TWI548425B - High-loading, controlled-release magnesium oral dosage forms and methods of making and using same - Google Patents [patents.google.com]
- 10. Excipients for Sustained & Controlled Release Materials - CD Formulation [formulationbio.com]
- 11. pharmtech.com [pharmtech.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Magnesium Glycolate Synthesis
Disclaimer: Detailed experimental literature specifically describing the synthesis and yield optimization of magnesium glycolate (B3277807) is limited. The following guides, protocols, and data are based on established principles of inorganic and organic chemistry, and by analogy to the well-documented synthesis of similar compounds like magnesium glycinate (B8599266). Experimental validation is strongly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing magnesium glycolate?
The synthesis of this compound is typically achieved through an acid-base reaction between a magnesium source and glycolic acid. Common magnesium sources include magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)₂), or magnesium carbonate (MgCO₃). The reaction with magnesium oxide is as follows:
2 HOCH₂COOH + MgO → Mg(OCH₂COO)₂ + H₂O
Q2: Which magnesium source is best to use for the synthesis?
The choice of magnesium source can impact reaction rate and purity:
-
Magnesium Oxide (MgO): A common and cost-effective choice. It is an inorganic compound that reacts with acids to form magnesium salts.[1] However, its low solubility in water can lead to a slower reaction rate.[2]
-
Magnesium Hydroxide (Mg(OH)₂): Similar to MgO, it has low solubility.[2] The reaction produces only water as a byproduct.
-
Magnesium Carbonate (MgCO₃): This source will react with glycolic acid to produce carbon dioxide gas, which will cause foaming. This must be controlled to prevent loss of reactants.
Q3: What factors are most critical for optimizing the yield of this compound?
Key factors to control for yield optimization include:
-
Stoichiometry: The molar ratio of glycolic acid to the magnesium source is crucial. A slight excess of glycolic acid may be used to ensure the complete conversion of the magnesium source.
-
Reaction Temperature: Increased temperature generally accelerates the reaction rate. However, excessive heat could lead to degradation of glycolic acid or the product.
-
pH Control: The pH of the reaction mixture can influence the reaction rate and the stability of the product.
-
Solvent: Water is the most common solvent. The concentration of reactants in the water can affect reaction kinetics.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
Q4: How can I purify the synthesized this compound?
Purification is typically achieved through precipitation and washing. After the reaction, the product can be precipitated from the solution by adding a less polar, water-miscible solvent like ethanol (B145695) or isopropanol. The precipitate is then filtered and washed with the same solvent to remove unreacted starting materials and other impurities. Subsequent drying, often under vacuum, is necessary to remove residual solvent.[[“]]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product loss during filtration. 3. Suboptimal stoichiometry. 4. Insufficient precipitation. | 1. Increase reaction time or temperature. Ensure adequate mixing. 2. Use a finer filter paper or a different filtration technique. 3. Optimize the molar ratio of reactants. 4. Increase the volume of the precipitating solvent or cool the mixture to a lower temperature. |
| Product is Impure (e.g., discolored) | 1. Degradation of reactants or product due to excessive heat. 2. Presence of unreacted starting materials. 3. Contamination from the reaction vessel. | 1. Lower the reaction temperature. 2. Improve the washing step of the purification process. 3. Ensure the reaction vessel is clean and inert. |
| Reaction is Very Slow | 1. Low reaction temperature. 2. Poor solubility of the magnesium source. 3. Inadequate mixing. | 1. Increase the reaction temperature within a safe range. 2. Use a magnesium source with a smaller particle size to increase surface area. 3. Increase the stirring speed. |
| Excessive Foaming (with MgCO₃) | 1. Rapid addition of magnesium carbonate. 2. High reaction temperature causing rapid CO₂ evolution. | 1. Add the magnesium carbonate portion-wise to control the rate of CO₂ release. 2. Maintain a lower reaction temperature during the addition of MgCO₃. |
Experimental Protocol: Synthesis of this compound
This protocol is a suggested starting point and may require optimization.
Materials:
-
Glycolic Acid (HOCH₂COOH)
-
Magnesium Oxide (MgO)
-
Deionized Water
-
Ethanol (95% or absolute)
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve glycolic acid in deionized water. The molar ratio of glycolic acid to MgO should be approximately 2.05:1 to ensure complete reaction of the magnesium oxide.
-
Reaction: Slowly add magnesium oxide powder to the glycolic acid solution while stirring continuously.
-
Heating: Heat the mixture to 70-80°C and maintain this temperature for 2-3 hours with constant stirring to facilitate the reaction.[[“]]
-
Concentration: After the reaction period, concentrate the solution by evaporating a portion of the water under reduced pressure. This will aid in precipitation.[[“]]
-
Precipitation: Cool the concentrated solution to 45-50°C. Add ethanol to the solution while stirring to precipitate the this compound. The volume of ethanol added can be optimized, but a starting point is 2-3 times the volume of the concentrated solution.[4]
-
Isolation: Continue to cool the mixture to room temperature or below to maximize precipitation. Isolate the solid product by filtration (e.g., using a Buchner funnel).
-
Washing: Wash the filtered product with cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.[[“]][4]
Data Presentation: Optimizing Reaction Parameters
The following table summarizes the expected impact of varying key reaction parameters on the yield and purity of this compound.
| Parameter | Variation | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Molar Ratio (Glycolic Acid:MgO) | 2:1 → 2.2:1 | Increase | May Decrease | A slight excess of glycolic acid can drive the reaction to completion, but too much excess will need to be washed out. |
| Temperature | 60°C → 90°C | Increase | May Decrease | Higher temperatures increase reaction rate but may also cause degradation of the organic acid. |
| Reaction Time | 1 hour → 4 hours | Increase | Neutral | Longer reaction times allow for more complete conversion of reactants. |
| Ethanol for Precipitation | 1:1 → 3:1 (Ethanol:Aq. Solution) | Increase | Increase | More ethanol reduces the solubility of this compound, leading to more complete precipitation and better washing of water-soluble impurities. |
Visualizations
Caption: A flowchart of the proposed synthesis process for this compound.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Purification of Magnesium Bis(2-hydroxyacetate)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of magnesium bis(2-hydroxyacetate).
Troubleshooting Guides
This section is designed to help you resolve common problems encountered during the purification of magnesium bis(2-hydroxyacetate).
Issue 1: The final product is a sticky or oily residue instead of a crystalline solid.
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction: Residual unreacted 2-hydroxyacetic acid or magnesium starting material can inhibit crystallization. | 1. Ensure the synthesis reaction has gone to completion. Monitor the reaction using an appropriate technique (e.g., pH measurement, disappearance of starting material by TLC or other analytical method). 2. Consider adjusting the stoichiometry of the reactants in the synthesis. |
| Presence of excess water: While water is often the reaction solvent, too much residual water can prevent precipitation or crystallization. | 1. If the product is isolated by precipitation with an anti-solvent, ensure a sufficient volume of the anti-solvent is used. 2. If isolating by evaporation, ensure all the solvent is removed under vacuum. Gentle heating may be applied if the compound is thermally stable. |
| Inappropriate solvent for crystallization: The solvent system may not be suitable for inducing crystallization. | 1. Attempt to dissolve the oily product in a minimal amount of a good solvent (e.g., hot water or methanol) and then add a miscible anti-solvent (e.g., ethanol (B145695) or acetone) dropwise until turbidity is observed. Allow the solution to slowly cool to induce crystallization. |
Issue 2: The purified product has a low yield.
| Possible Cause | Troubleshooting Steps |
| Product is too soluble in the crystallization solvent: A significant amount of the product may remain in the mother liquor. | 1. Cool the crystallization mixture to a lower temperature (e.g., using an ice bath) to decrease the solubility of the product. 2. Reduce the amount of solvent used for recrystallization to the minimum required to dissolve the crude product at elevated temperatures. |
| Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel during the removal of insoluble impurities. | 1. Preheat the filtration apparatus (funnel and receiving flask) before filtration. 2. Use a slight excess of the hot solvent to ensure the product remains in solution during filtration. |
| Loss of product during washing: The washing solvent is too effective at dissolving the product. | 1. Use ice-cold washing solvent to minimize solubility. 2. Use a less polar solvent for washing if the product has low solubility in it, but the impurities are soluble. |
Issue 3: The final product is discolored.
| Possible Cause | Troubleshooting Steps |
| Presence of colored impurities from starting materials or side reactions. | 1. Perform a recrystallization. Dissolve the product in a suitable hot solvent, and as the solution cools, the desired compound should crystallize out, leaving the impurities in the mother liquor. 2. Treat the solution with activated carbon before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product. |
| Thermal degradation: The compound may be degrading at elevated temperatures during synthesis or purification. | 1. Avoid excessive heating during reaction and purification steps. 2. If possible, perform purification steps at lower temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized magnesium bis(2-hydroxyacetate)?
A1: The most common impurities are typically unreacted starting materials, such as magnesium oxide, magnesium hydroxide, or 2-hydroxyacetic acid. Depending on the synthesis route, side products from the decomposition of 2-hydroxyacetic acid at elevated temperatures could also be present.
Q2: Which solvents are suitable for the recrystallization of magnesium bis(2-hydroxyacetate)?
A2: Magnesium bis(2-hydroxyacetate) is expected to be highly soluble in water and polar protic solvents. A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on data for analogous magnesium carboxylates, the following solvents can be considered:
-
Primary choice: Water.
-
Alternative solvents/anti-solvents: Methanol (B129727), ethanol. It is often effective to dissolve the crude product in a minimal amount of hot water or methanol and then add ethanol or acetone (B3395972) as an anti-solvent to induce precipitation.
Quantitative Solubility Data for Analogous Magnesium Carboxylates ( g/100 g of solvent)
| Compound | Water | Methanol | Ethanol | Acetone |
| Magnesium Acetate (B1210297) | 61 (15°C), 197 (68°C)[1] | 5.25 (15°C), 7.5 (68.2°C)[1] | Soluble[2][3] | Insoluble[1] |
| Magnesium Propionate (B1217596) | >10 (25°C)[4] | Potentially soluble[4] | Potentially soluble[4] | - |
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques can be employed to determine the purity of magnesium bis(2-hydroxyacetate):
-
High-Performance Liquid Chromatography (HPLC): An effective method to separate and quantify the main component from its impurities.
-
Melting Point Analysis: A sharp melting point range close to the expected value is indicative of high purity. Impurities tend to broaden and lower the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of the expected functional groups and the absence of impurities with distinct IR absorptions.
-
Titration: The magnesium content can be determined by complexometric titration with EDTA.
Q4: My product does not crystallize, what should I do?
A4: If your product fails to crystallize from solution, you can try the following techniques to induce crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Seeding: Add a small crystal of the pure compound to the solution to act as a template for crystal growth.
-
Concentration: If the solution is too dilute, evaporate some of the solvent to increase the concentration of the solute.
-
Lowering the Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of your compound.
-
Adding an Anti-solvent: Slowly add a miscible solvent in which your compound is insoluble. This will decrease the overall solubility of your compound in the solvent mixture and promote precipitation.
Experimental Protocols
Protocol 1: General Recrystallization Procedure for Magnesium Bis(2-hydroxyacetate)
Objective: To purify crude magnesium bis(2-hydroxyacetate) by removing soluble and insoluble impurities.
Materials:
-
Crude magnesium bis(2-hydroxyacetate)
-
Deionized water (or other suitable solvent like methanol)
-
Ethanol (or other suitable anti-solvent like acetone)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula and glass rod
Procedure:
-
Dissolution: Place the crude magnesium bis(2-hydroxyacetate) in an Erlenmeyer flask with a stir bar. Add a minimal amount of deionized water and gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. If the solution is colored or contains insoluble particles, proceed to hot filtration (Step 2). Otherwise, proceed to Step 3.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with filter paper. Quickly filter the hot solution to remove the insoluble impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation starts, you can place the flask in an ice bath for at least 30 minutes to maximize the yield. If using an anti-solvent, add it dropwise to the warm solution until it becomes cloudy, then allow it to cool.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with cold ethanol to help dry the crystals.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature or air-dry them until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the purification of magnesium bis(2-hydroxyacetate).
Caption: Troubleshooting guide for inducing crystallization.
References
Preventing hydrolysis of "magnesium glycolate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium glycolate (B3277807). The information focuses on preventing its hydrolysis to ensure the integrity and success of your experiments.
Troubleshooting Guide: Preventing Magnesium Glycolate Hydrolysis
Encountering instability with this compound solutions is a common challenge, primarily due to hydrolysis. This guide provides a structured approach to identifying and resolving these issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitate formation in aqueous solution | Hydrolysis of this compound leading to the formation of less soluble magnesium hydroxide (B78521) or magnesium oxide. | 1. pH Adjustment: Increase the solution's pH to the alkaline range (pH > 8). High pH can help maintain the stability of magnesium compounds. 2. Use of Co-solvents: Reduce the water activity by incorporating a non-reactive, water-miscible co-solvent such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG). 3. Increase Solute Concentration: Higher concentrations of this compound may exhibit greater stability. |
| Inconsistent experimental results | Degradation of this compound over time due to hydrolysis, leading to variable concentrations of the active compound. | 1. Prepare Fresh Solutions: Ideally, prepare this compound solutions immediately before use. 2. Proper Storage: If storage is necessary, store solutions at low temperatures (2-8 °C) in tightly sealed containers to minimize exposure to atmospheric moisture and carbon dioxide. 3. Inert Atmosphere: For highly sensitive experiments, prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty dissolving this compound | The quality of the starting material or inappropriate solvent conditions. | 1. Solvent Selection: While soluble in water, consider preparing a stock solution in a suitable co-solvent system if stability is a concern. 2. Quality Control: Ensure the this compound used is of high purity and has been stored correctly in a desiccated environment. |
Frequently Asked Questions (FAQs)
Q1: What is hydrolysis in the context of this compound?
A1: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, water can attack the bond between the magnesium ion and the glycolate anion. This can lead to the formation of magnesium hydroxide and glycolic acid, altering the chemical nature and properties of your solution.
Q2: Why is this compound susceptible to hydrolysis?
A2: The magnesium-oxygen bond in this compound is polarized, making it susceptible to nucleophilic attack by water. Magnesium ions also have a strong affinity for water and can coordinate with water molecules. This coordination can increase the acidity of the bound water, potentially promoting a hydrolytic reaction.
Q3: How does pH affect the stability of this compound solutions?
A3: pH is a critical factor. In acidic or neutral aqueous solutions, the equilibrium tends to favor hydrolysis. In alkaline conditions (higher pH), the formation of magnesium hydroxide is less favored, which can help stabilize the this compound complex.[1][2]
Q4: Can I use a co-solvent to prevent hydrolysis? What are the recommended options?
A4: Yes, using a co-solvent to reduce the activity of water is a viable strategy. Non-reactive, water-miscible organic solvents are suitable. For example, alcohols like ethanol can be used, as suggested by synthesis protocols for similar compounds where alcohol is used to precipitate the final product from an aqueous reaction mixture.[3][[“]][5][[“]] Polyethylene glycol (PEG) has also been shown to reduce degradation in the presence of magnesium ions.[7]
Q5: What are the best practices for storing this compound powder and its solutions?
A5:
-
Powder: Store solid this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator, to protect it from atmospheric moisture.
-
Solutions: Prepare solutions fresh whenever possible. If you need to store a solution, use a tightly sealed container, store it at a low temperature (e.g., 2-8°C), and consider using an alkaline pH and/or a co-solvent system to enhance stability.
Experimental Protocols
Protocol for Preparing a Stabilized Aqueous Solution of this compound
This protocol outlines a method for preparing an aqueous solution of this compound with enhanced stability against hydrolysis.
-
Materials:
-
This compound
-
High-purity water (e.g., deionized or distilled)
-
0.1 M Sodium hydroxide (NaOH) solution
-
pH meter
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
Add the this compound to a volumetric flask containing approximately 80% of the final volume of high-purity water.
-
Stir the solution until the this compound is fully dissolved.
-
Slowly add the 0.1 M NaOH solution dropwise while monitoring the pH with a calibrated pH meter.
-
Adjust the pH to a target between 8.5 and 9.5.
-
Once the target pH is stable, add high-purity water to reach the final desired volume.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Use the solution immediately or store it in a tightly sealed container at 2-8°C.
-
Visualizing Hydrolysis and Prevention Strategies
The following diagrams illustrate the chemical process of this compound hydrolysis and the proposed mechanisms for its prevention.
References
- 1. researchgate.net [researchgate.net]
- 2. isws.illinois.edu [isws.illinois.edu]
- 3. CN106478438A - A kind of preparation method of magnesium glycinate chelate - Google Patents [patents.google.com]
- 4. consensus.app [consensus.app]
- 5. CN103626669A - Preparation method of magnesium glycinate chelate - Google Patents [patents.google.com]
- 6. consensus.app [consensus.app]
- 7. The effects of pH and PEG 400-water cosolvents on oxytetracycline-magnesium complex formation and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Magnesium Glycolate Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of magnesium glycolate (B3277807). Due to the limited specific literature on the side reactions of magnesium glycolate synthesis, this information is based on general principles of metal salt synthesis with alpha-hydroxy acids and data from analogous chemical reactions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My final product has a low yield. What are the potential causes and how can I fix it?
A1: Low yield in this compound synthesis can stem from several factors:
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Incomplete Reaction: The reaction between glycolic acid and the magnesium source (e.g., magnesium oxide, magnesium hydroxide) may not have gone to completion.
-
Troubleshooting:
-
Ensure stoichiometric amounts of reactants are used. A slight excess of the magnesium base can be used to drive the reaction to completion, followed by filtration of the unreacted solid.[1]
-
Increase the reaction time or temperature, within the stability limits of glycolic acid, to ensure the reaction is complete.
-
Improve mixing to ensure proper contact between the reactants, especially if using a sparingly soluble magnesium source like MgO.
-
-
-
Product Loss During Work-up: this compound may be lost during purification steps.
-
Troubleshooting:
-
If precipitating the product from a solvent, ensure the solution is sufficiently cooled to minimize the solubility of this compound.
-
When washing the product, use a minimal amount of a cold solvent in which this compound has low solubility.
-
-
-
Side Reactions: Undesired side reactions can consume reactants and reduce the yield of the main product. (See Q2 for more details on side reactions).
Q2: My this compound product is impure. What are the likely impurities and how can I identify and minimize them?
A2: Impurities in the final product can affect its physical and chemical properties. Common impurities and their mitigation strategies are summarized in the table below.
| Impurity | Potential Cause | Identification Method(s) | Mitigation Strategy |
| Unreacted Glycolic Acid | Incomplete neutralization. | pH measurement of a solution of the product, Titration. | Use a slight excess of the magnesium base and ensure adequate reaction time. Wash the final product with a suitable solvent. |
| Unreacted Magnesium Base | Use of a large excess of the magnesium source (e.g., MgO, Mg(OH)₂). | Visual inspection for insoluble particles, AAS/ICP-MS. | Use near-stoichiometric amounts of reactants. Filter the reaction mixture to remove any unreacted base before product isolation.[1] |
| Magnesium Oxide/Hydroxide (B78521) | High pH during the reaction or work-up. | XRD, TGA. | Maintain the pH of the reaction mixture within the optimal range for this compound stability. |
| Glycolic Acid Oligomers | High reaction temperatures or prolonged reaction times.[2] | HPLC, Mass Spectrometry. | Control the reaction temperature and time. Use a milder catalyst if applicable. |
| Glyoxylic Acid or Oxalic Acid | Oxidation of glycolic acid, potentially catalyzed by trace metal impurities.[3] | HPLC, GC-MS. | Use high-purity starting materials. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Unwanted Metal Ions | Contamination from reactants or reaction vessel.[2] | AAS/ICP-MS. | Use high-purity reactants and ensure the reaction vessel is clean and made of an inert material. |
Q3: The pH of my reaction mixture is difficult to control. What are the consequences and how can I manage it?
A3: pH control is critical in the synthesis of this compound.
-
Consequences of Poor pH Control:
-
Low pH: An acidic environment indicates incomplete neutralization of glycolic acid, leading to impurities in the final product.
-
High pH: A highly alkaline environment can lead to the precipitation of magnesium hydroxide (Mg(OH)₂), contaminating the product.
-
-
pH Management Strategies:
-
Slowly add the glycolic acid solution to a slurry of the magnesium base to avoid localized drops in pH.
-
Use a pH meter to monitor the reaction in real-time.
-
If using a soluble magnesium salt as a precursor, a controlled addition of a base is necessary to drive the reaction without overshooting the desired pH.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction for the synthesis of this compound?
A1: The most straightforward synthesis involves the reaction of glycolic acid with a magnesium base, such as magnesium oxide or magnesium hydroxide. The general reaction is:
2 HOCH₂COOH + MgO → Mg(OCH₂COO)₂ + H₂O 2 HOCH₂COOH + Mg(OH)₂ → Mg(OCH₂COO)₂ + 2H₂O
Q2: What are the optimal reaction conditions for this compound synthesis?
A2: While specific literature is scarce, typical conditions for the synthesis of metal salts of organic acids can be used as a starting point.
| Parameter | Recommended Range | Rationale |
| Temperature | 50-80 °C | To ensure a reasonable reaction rate without significant degradation or oligomerization of glycolic acid. |
| pH | 6.0 - 8.0 | To ensure complete neutralization while avoiding the precipitation of magnesium hydroxide. |
| Solvent | Water | A common and effective solvent for both glycolic acid and the formation of the magnesium salt. |
| Reaction Time | 2-6 hours | Dependent on the reactivity of the magnesium source and the reaction temperature. |
Q3: How can I confirm the formation and purity of my this compound product?
A3: Several analytical techniques can be used for characterization and purity assessment:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the salt by observing the shift in the carbonyl (C=O) stretching frequency of the carboxylate group compared to the carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the glycolate anion in the product.
-
Elemental Analysis (AAS or ICP-MS): To determine the magnesium content and confirm the correct stoichiometry.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and identify any hydrated forms of the salt.
-
X-ray Diffraction (XRD): To determine the crystalline structure of the final product.
Experimental Protocols
Protocol 1: Synthesis of this compound from Glycolic Acid and Magnesium Oxide
-
Reactant Preparation: Prepare a 2M aqueous solution of glycolic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add a stoichiometric amount of magnesium oxide (MgO) to deionized water to form a slurry.
-
Reaction: Gently heat the MgO slurry to 60°C with stirring. Slowly add the glycolic acid solution dropwise to the slurry over 1-2 hours.
-
Monitoring: Monitor the pH of the reaction mixture, maintaining it between 6.5 and 7.5. Continue stirring at 60°C for an additional 3 hours after the addition of glycolic acid is complete.
-
Filtration: If any unreacted MgO remains, cool the mixture to room temperature and filter it.
-
Product Isolation: Concentrate the filtrate by removing water under reduced pressure to induce crystallization.
-
Purification: Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 60°C to a constant weight.
Protocol 2: Purity Analysis by Titration (Determination of Magnesium Content)
-
Sample Preparation: Accurately weigh approximately 200 mg of the synthesized this compound and dissolve it in 50 mL of deionized water.
-
Titration Setup: Add 5 mL of an ammonia-ammonium chloride buffer solution (pH 10) and a few drops of an appropriate indicator (e.g., Eriochrome Black T).
-
Titration: Titrate the solution with a standardized 0.05 M EDTA solution until the color changes from wine red to blue.
-
Calculation: Calculate the magnesium content based on the volume of EDTA solution used.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Main reaction and potential side reactions in this compound synthesis.
References
- 1. youtube.com [youtube.com]
- 2. DE60205725T2 - GLYCOLIDE MANUFACTURING METHOD, AND GLYCOLATE ASSORTMENT - Google Patents [patents.google.com]
- 3. Recent advances of ethylene glycol oxidation reaction: catalytic mechanism, catalyst design and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up Magnesium Glycolate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of magnesium glycolate (B3277807).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing magnesium glycolate?
A1: this compound is typically synthesized through the reaction of a magnesium source with glycolic acid. The two primary methods are:
-
Aqueous Reaction: This is the most common lab-scale method. It involves reacting a magnesium source, such as magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂), with an aqueous solution of glycolic acid. The reaction is often heated to enhance the rate of formation.[[“]][2][[“]]
-
Solid-Phase Reaction: This method involves the direct reaction of solid glycine (B1666218) and a magnesium source in a ball mill. This can be a more energy-efficient and environmentally friendly approach as it may not require solvents.[4][5]
Q2: What are the critical process parameters to monitor during scale-up?
A2: When scaling up this compound production, it is crucial to monitor and control several parameters to ensure consistent quality and yield. These include:
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Temperature: The reaction temperature can affect the reaction rate and the solubility of the product.[2][6]
-
pH: The pH of the reaction mixture should be controlled to ensure the complete reaction of glycolic acid and to prevent the formation of side products.
-
Stirring/Agitation: Proper mixing is essential for maintaining homogeneity and ensuring efficient heat and mass transfer, which becomes more challenging at a larger scale.[7]
-
Concentration of Reactants: The initial concentrations of the reactants can influence the reaction kinetics and the final product's purity.[6]
-
Rate of Addition: The rate at which reactants are added can impact local concentrations and temperature, potentially leading to the formation of impurities.
Q3: What are the typical impurities found in this compound and how can they be minimized?
A3: Potential impurities in this compound include unreacted starting materials (glycolic acid, magnesium salts), byproducts from side reactions, and residual solvents from the purification process. To minimize these:
-
Control Stoichiometry: Ensure the correct molar ratio of reactants to drive the reaction to completion.[2]
-
Purification: Employ effective purification techniques such as crystallization and washing.[[“]][8] Alcohol precipitation is a common method to separate this compound from the aqueous solution.[[“]]
-
Drying: Thoroughly dry the final product under controlled conditions (e.g., vacuum drying) to remove residual solvents.[2]
-
Raw Material Quality: Use high-purity raw materials to prevent the introduction of contaminants.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the scaling up of this compound production.
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify the stoichiometry of reactants. An excess of one reactant may be needed to drive the reaction to completion.- Increase reaction time or temperature, monitoring for potential degradation. |
| Product Loss During Isolation | - Optimize the crystallization process to maximize product recovery. This includes controlling the cooling rate and solvent composition.- Ensure the filtration and washing steps are efficient without dissolving a significant amount of the product. |
| Side Reactions | - Analyze the reaction mixture for byproducts. Adjusting the pH or temperature may suppress side reactions. |
Issue 2: Poor Crystal Quality or Failure to Crystallize
| Possible Cause | Troubleshooting Step |
| Supersaturation Issues | - If crystallization is too rapid, leading to small or impure crystals, try using a slightly larger volume of solvent or a slower cooling rate.[10]- If crystallization does not occur, the solution may be too dilute. Concentrate the solution by evaporating some of the solvent.[10] |
| Presence of Impurities | - Impurities can inhibit crystal formation. Consider an additional purification step for the crude reaction mixture before crystallization.[11] |
| Nucleation Problems | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of this compound.[10][11] |
| Inappropriate Solvent System | - The choice of anti-solvent for precipitation is crucial. Ethanol (B145695) is commonly used, but other organic solvents might provide better results depending on the specific process.[[“]] |
Issue 3: Product Discoloration
| Possible Cause | Troubleshooting Step |
| Thermal Degradation | - If the product is yellow or brown, it may be due to overheating during the reaction or drying process. Lower the temperature and use vacuum drying if possible. |
| Impurities in Starting Materials | - Ensure the purity of the glycolic acid and magnesium source. Trace metal impurities can sometimes lead to discoloration. |
| Oxidation | - If the product is sensitive to air, consider performing the reaction and purification steps under an inert atmosphere (e.g., nitrogen). |
Experimental Protocols
Protocol 1: Lab-Scale Aqueous Synthesis of this compound
-
Dissolution: Dissolve glycolic acid in deionized water in a reaction vessel equipped with a stirrer and a temperature probe.
-
Reaction: Slowly add a stoichiometric amount of magnesium oxide (or magnesium hydroxide) to the glycolic acid solution while stirring.[2]
-
Heating: Heat the mixture to 70-80°C and maintain this temperature for 2-3 hours with continuous stirring to ensure the reaction goes to completion.[[“]][[“]]
-
Filtration: If there are any insoluble impurities, filter the hot solution.
-
Concentration: Concentrate the solution under vacuum to remove excess water and induce supersaturation.[2]
-
Crystallization: Cool the concentrated solution to room temperature and then further in an ice bath to promote crystallization.
-
Isolation: Isolate the this compound crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water or ethanol to remove residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a controlled temperature.
Protocol 2: Quality Control Analysis of this compound
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Identification: Confirm the identity of the product using techniques like Infrared (IR) spectroscopy.[6]
-
Assay and Purity: Determine the purity and assay of this compound using High-Performance Liquid Chromatography (HPLC) or titration methods.[9]
-
Magnesium Content: Quantify the magnesium content using Atomic Absorption Spectroscopy (AAS) or Ion Chromatography (IC).[12][13]
-
Residual Solvents: Analyze for the presence of residual solvents using Gas Chromatography (GC).[6]
-
Water Content: Determine the water content by Karl Fischer titration.
-
Heavy Metals: Test for the presence of heavy metals using appropriate pharmacopeial methods.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈MgN₂O₄ | [14][15] |
| Molecular Weight | 172.42 g/mol | [14][15] |
| Appearance | White to off-white solid | [14] |
| Solubility in Water | Soluble | [4][16] |
| Melting Point | >300°C | [16] |
Table 2: Typical Quality Control Specifications for this compound
| Parameter | Specification |
| Appearance | White to off-white crystalline powder |
| Identification (IR) | Conforms to the reference spectrum |
| Assay (by titration) | 98.0% - 102.0% |
| Magnesium Content | Conforms to theoretical value ± 5% |
| Water Content (Karl Fischer) | ≤ 1.0% |
| Residual Solvents (Ethanol) | ≤ 5000 ppm |
| Heavy Metals | ≤ 10 ppm |
Visualizations
Diagram 1: Production Workflow for this compound
Caption: Production workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for low product yield.
References
- 1. consensus.app [consensus.app]
- 2. kangyomineral.com [kangyomineral.com]
- 3. consensus.app [consensus.app]
- 4. meixi-mgo.com [meixi-mgo.com]
- 5. CN113321592B - Preparation method of magnesium glycinate - Google Patents [patents.google.com]
- 6. thepharmamaster.com [thepharmamaster.com]
- 7. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 8. nicovaper.com [nicovaper.com]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. eusalt.com [eusalt.com]
- 14. usbio.net [usbio.net]
- 15. Magnesium Glycinate | C4H8MgN2O4 | CID 84645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. calpaclab.com [calpaclab.com]
Technical Support Center: Magnesium Glycolate Impurity Profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling of magnesium glycolate (B3277807).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in magnesium glycolate?
A1: Impurities in this compound can originate from the starting materials, manufacturing process, and degradation. Based on the synthesis from glycolic acid and a magnesium source, potential impurities may include:
-
Process-Related Impurities:
-
Unreacted starting materials: Glycolic acid, magnesium oxide/hydroxide.
-
By-products from glycolic acid synthesis: Formaldehyde, methoxyacetic acid, diglycolic acid, and lactic acid.[1]
-
By-products from this compound synthesis: Salts formed from counter-ions of the magnesium source (e.g., magnesium chloride if used).
-
-
Degradation Products:
-
Hydrolysis products.
-
Oxidation products.
-
-
Inorganic Impurities:
-
Heavy metals and other elemental impurities.[2]
-
Q2: What are the regulatory guidelines for impurity profiling?
A2: The International Council for Harmonisation (ICH) provides key guidelines for impurity profiling in new drug substances, including:
-
ICH Q3A(R2): Impurities in New Drug Substances.
-
ICH Q3B(R2): Impurities in New Drug Products.
-
ICH Q3C(R5): Impurities: Guideline for Residual Solvents.
-
ICH Q3D(R1): Guideline for Elemental Impurities.
These guidelines outline the thresholds for reporting, identification, and qualification of impurities.
Q3: What analytical techniques are suitable for this compound impurity profiling?
A3: A combination of chromatographic and spectroscopic techniques is typically employed. While specific methods for this compound are not widely published, techniques used for the analogous compound, magnesium glycinate, can be adapted.[[“]][[“]] These include:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection for the separation and quantification of organic impurities.
-
Gas Chromatography (GC) for the analysis of volatile impurities and residual solvents.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the determination of elemental impurities.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR) for the identification of the bulk material and potential functional group impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for the structural elucidation of unknown impurities.
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor peak shape (tailing or fronting) for this compound and its impurities.
-
Possible Cause A: Secondary interactions with the stationary phase.
-
Solution:
-
Optimize mobile phase pH to ensure the analyte is in a single ionic form.
-
Add a competing agent (e.g., a small amount of a stronger acid or base) to the mobile phase to block active sites on the stationary phase.
-
Use a column with a different stationary phase chemistry (e.g., end-capped C18, polar-embedded).
-
-
-
Possible Cause B: Chelation of the analyte with metal ions in the HPLC system or column. [6]
Issue 2: Inconsistent retention times.
-
Possible Cause A: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time before each injection, typically 10-20 column volumes.
-
-
Possible Cause B: Mobile phase composition changes.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, ensure the pump is functioning correctly.
-
-
Possible Cause C: Temperature fluctuations.
-
Solution: Use a column oven to maintain a constant temperature.
-
Issue 3: Ghost peaks appearing in the chromatogram.
-
Possible Cause A: Contamination in the mobile phase or sample.
-
Solution: Use high-purity solvents and freshly prepared samples. Filter all solutions before use.
-
-
Possible Cause B: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol and inject a blank solvent after a high-concentration sample to check for carryover.
-
Data Presentation
Table 1: Potential Organic Impurities in this compound
| Impurity Name | Potential Source | Recommended Analytical Technique |
| Glycolic Acid | Starting Material | HPLC-UV/MS |
| Diglycolic Acid | By-product in Glycolic Acid Synthesis[1] | HPLC-UV/MS |
| Methoxyacetic Acid | Impurity in Glycolic Acid[8] | HPLC-UV/MS |
| Formaldehyde | Impurity in Glycolic Acid[8] | GC-FID, HPLC with derivatization |
| Unidentified Degradants | Degradation of Drug Substance | HPLC-MS for identification |
Table 2: Elemental Impurity Limits (based on ICH Q3D for oral administration)
| Element | Class | Permitted Daily Exposure (PDE) (µ g/day ) |
| Cadmium (Cd) | 1 | 5 |
| Lead (Pb) | 1 | 5 |
| Arsenic (As) | 1 | 15 |
| Mercury (Hg) | 1 | 30 |
| Cobalt (Co) | 2A | 50 |
| Vanadium (V) | 2A | 100 |
| Nickel (Ni) | 2A | 200 |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Organic Impurities in this compound (Adapted from general principles for metal chelates)
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm and/or Mass Spectrometry (ESI+)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Mobile Phase A.
Mandatory Visualizations
Caption: Experimental workflow for HPLC analysis of this compound impurities.
Caption: Logical relationship of impurity profiling from source to compliance.
References
- 1. US7164040B2 - Process for production of high-purity crystals of glycolic acid - Google Patents [patents.google.com]
- 2. lovelifesupplements.co.uk [lovelifesupplements.co.uk]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
- 5. naturesway.com [naturesway.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Troubleshooting | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. Glycolic acid physical properties and impurities assessment [inis.iaea.org]
Technical Support Center: Anhydrous Magnesium Glycinate
A Note on Terminology: Initial searches for "anhydrous magnesium glycolate" did not yield specific results for a compound with that name. It is highly probable that the intended compound is anhydrous magnesium glycinate (B8599266) , as this is a well-documented substance used in research and drug development. The following information pertains to anhydrous magnesium glycinate.
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of anhydrous magnesium glycinate.
Frequently Asked Questions (FAQs)
Q1: What is anhydrous magnesium glycinate and what are its key properties?
Anhydrous magnesium glycinate is the magnesium salt of the amino acid glycine (B1666218), with the chemical formula C₄H₈MgN₂O₄.[1][2][3] It is a white to off-white solid powder.[1][2] A key characteristic is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. Therefore, proper storage in a dry environment is crucial. It is stable under recommended storage conditions.[4]
Q2: What are the primary applications of anhydrous magnesium glycinate in research?
Magnesium glycinate is often used as a dietary supplement and is valued for its high bioavailability.[5] In a research context, it serves as a source of magnesium ions for various biological and chemical studies. Magnesium is an essential mineral involved in numerous enzymatic reactions, energy metabolism, and muscle function.[1][6]
Q3: How should anhydrous magnesium glycinate be stored?
Due to its hygroscopic nature, anhydrous magnesium glycinate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[4] For long-term storage, a temperature of 4°C is recommended.[1][2] It is advisable to handle the compound in a controlled atmosphere, such as a glove box, to minimize exposure to air and humidity.
Q4: In which solvents is anhydrous magnesium glycinate soluble?
Anhydrous magnesium glycinate is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] It is also described as being water-soluble.[7][8]
Quantitative Data
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈MgN₂O₄ | [1][2][3] |
| Molecular Weight | 172.42 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [1][2] |
| Melting Point | >360°C | [1] |
| Decomposition Temperature | Data not available; stable under recommended storage conditions. | [4] |
| Solubility | Slightly soluble in DMSO and Methanol. | [1][2] |
Troubleshooting Guide
Issue 1: The anhydrous magnesium glycinate powder has formed clumps.
-
Question: My anhydrous magnesium glycinate, which was a fine powder, has now formed hard clumps. What is the cause and can I still use it?
-
Answer: Clumping is a clear indication that the compound has absorbed moisture from the atmosphere due to its hygroscopic nature. This can happen if the container was not sealed properly or if it was opened in a humid environment. For experiments where the anhydrous form is critical, it is recommended to use a fresh, unopened container or to dry the clumpy material under vacuum at a moderate temperature (e.g., 40°C) before use.[9] However, be aware that heating might cause degradation if the temperature is too high.
Issue 2: Difficulty in dissolving anhydrous magnesium glycinate.
-
Question: I am having trouble dissolving anhydrous magnesium glycinate in my chosen solvent. What can I do?
-
Answer: Anhydrous magnesium glycinate has limited solubility in many organic solvents.[1][2] First, confirm that you are using a solvent in which it is known to be at least slightly soluble, such as DMSO or methanol.[1][2] Gentle heating and stirring may aid dissolution. If solubility remains an issue, consider if a different magnesium salt with higher solubility in your solvent system could be a viable alternative.
Issue 3: Inconsistent experimental results.
-
Question: I am observing variability in my experimental outcomes when using anhydrous magnesium glycinate. What could be the contributing factors?
-
Answer: Inconsistent results can stem from the hydration state of the magnesium glycinate. If the compound has absorbed varying amounts of moisture, the actual concentration of the anhydrous form will differ between experiments. To ensure consistency, always handle the compound in a dry, inert atmosphere (e.g., a glove box) and use a freshly opened container whenever possible. If you suspect moisture contamination, drying the material as described in "Issue 1" may help.
Experimental Protocols
Protocol 1: Synthesis of Anhydrous Magnesium Glycinate
This protocol is based on established methods for the synthesis of magnesium glycinate.[9][[“]][[“]][[“]]
Materials:
-
Glycine
-
Magnesium Oxide (MgO)
-
Deionized water
-
Four-neck reaction flask
-
Stirrer
-
Heating mantle
-
Vacuum source
-
Büchner funnel
-
Vacuum oven
Procedure:
-
In a four-neck reaction flask, dissolve 75-200g of glycine in 100-230g of deionized water with thorough stirring.[9]
-
Add 20-53g of magnesium oxide to the solution.[9]
-
Heat the mixture to 70-80°C and continue stirring for 2-3 hours.[9]
-
Apply a vacuum to the flask and continue to stir at 70-80°C for another 2-3 hours to concentrate the solution.[9]
-
Cool the concentrated solution to 45-50°C and then add 90-250g of ethanol to precipitate the magnesium glycinate.[9]
-
Continue stirring until the mixture cools to room temperature.[9]
-
Collect the precipitate by suction filtration using a Büchner funnel.[9]
-
Dry the product in a vacuum oven at 40°C for 2 hours to obtain anhydrous magnesium glycinate.[9]
Visualizations
Caption: Troubleshooting workflow for experiments involving anhydrous magnesium glycinate.
Caption: Experimental workflow for the synthesis of anhydrous magnesium glycinate.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. Magnesium bisglycinate anhydrous [13% Mg] DC granular powder | Vita Actives [vitaactives.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Magnesium glycinate - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biofuranchem.com [biofuranchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. CN103626669A - Preparation method of magnesium glycinate chelate - Google Patents [patents.google.com]
- 10. consensus.app [consensus.app]
- 11. consensus.app [consensus.app]
- 12. consensus.app [consensus.app]
Technical Support Center: Crystallization of Magnesium Glycinate
Disclaimer: Scientific literature and commercial data frequently reference "magnesium glycinate" in the context of synthesis and crystallization. The term "magnesium glycolate" is less common and may be used interchangeably in some contexts, though they are chemically distinct compounds. This guide focuses on troubleshooting the crystallization of magnesium glycinate (B8599266) , based on available scientific and patent literature.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and solubility of magnesium glycinate?
Magnesium glycinate is generally a white to off-white crystalline powder.[1][2][3] It is known to be soluble in water.[2][4] One source indicates a high solubility of approximately 169 ± 12.5 g/100 mL in water at room temperature, which is significantly higher than many other magnesium supplements.[5] However, other sources describe it as slightly soluble in water.[3] It is slightly soluble in DMSO and methanol.[1]
Q2: What are the key factors influencing the crystallization of magnesium glycinate?
Several factors can influence the crystallization process, including:
-
Supersaturation: The concentration of the solute in the solvent must exceed its saturation point to induce crystallization.
-
Temperature: Temperature affects the solubility of magnesium glycinate. Cooling a saturated solution is a common method to induce crystallization.
-
Solvent: The choice of solvent is critical. Water is the primary solvent for dissolving magnesium glycinate, while anti-solvents like ethanol (B145695) can be used to induce precipitation and crystallization.[6]
-
pH: The pH of the solution can influence the stability and form of the crystals.
-
Impurities: The presence of impurities can inhibit or alter crystal growth.
-
Nucleation: The initiation of crystal formation can be spontaneous or induced by seeding with existing crystals.
Q3: Are there different crystalline forms (polymorphs) of magnesium glycinate?
The search results indicate the existence of at least one specific crystalline form, magnesium glycinate dihydrate.[7] It is common for organic salts like magnesium glycinate to exhibit polymorphism, where different crystal structures can be obtained under varying crystallization conditions. These polymorphs can have different physical properties, including solubility and stability.
Troubleshooting Guide
Issue 1: No Crystals Are Forming
Q: I have prepared a supersaturated solution of magnesium glycinate, but no crystals have formed after cooling. What should I do?
A: This is a common issue related to nucleation. Here are several techniques to induce crystallization, in order of recommendation:
-
Scratching the surface: Use a glass rod to gently scratch the inside surface of the flask below the solution level. The microscopic scratches can provide nucleation sites for crystal growth.[8]
-
Seed Crystal: If you have a previous batch of magnesium glycinate crystals, add a single, small crystal to the supersaturated solution. This "seed" will act as a template for new crystals to grow upon.[8]
-
Reduced Temperature: Try further cooling the solution in an ice bath to decrease the solubility of the magnesium glycinate and promote nucleation.[8]
-
Concentrate the Solution: If the solution is not sufficiently supersaturated, you can gently heat it to evaporate some of the solvent. Be cautious not to overheat, which could lead to decomposition. After evaporation, allow the solution to cool again.[6][8]
-
Anti-solvent Addition: A common technique described in patents for magnesium glycinate synthesis is the addition of an anti-solvent, such as ethanol, to a concentrated aqueous solution to induce crystallization.[6]
Issue 2: The Crystal Yield is Very Low
Q: I managed to get some crystals, but the yield is significantly lower than expected. How can I improve it?
A: A low yield often indicates that a significant amount of the compound remains dissolved in the mother liquor.
-
Check for Saturation: After filtering the crystals, you can test the filtrate (mother liquor) for remaining solute. Dip a glass rod into the mother liquor and let the solvent evaporate. A significant solid residue indicates that more product can be recovered.[8]
-
Further Concentration and Cooling: You can try to recover more product from the mother liquor by evaporating more solvent and cooling the solution again to obtain a second crop of crystals.
-
Optimize Anti-solvent Volume: If using an anti-solvent like ethanol, the volume added is crucial. Too little may not induce complete precipitation, while too much could cause the product to oil out instead of crystallizing. Experiment with different ratios of solvent to anti-solvent.
Issue 3: The Crystals Are Very Small, Needle-like, or Form a Slurry
Q: The crystallization happened too quickly, resulting in very fine, impure crystals. How can I obtain larger, purer crystals?
A: Rapid crystallization often traps impurities. The goal is to slow down the crystal growth process.
-
Slower Cooling: Instead of flash-cooling in an ice bath, allow the solution to cool slowly to room temperature, and then gradually cool it further in a refrigerator.
-
Reduce Supersaturation: A highly supersaturated solution can lead to rapid, uncontrolled crystallization. Try using a slightly less concentrated solution. You can achieve this by adding a small amount of additional hot solvent to your dissolved sample before cooling.[8]
-
Stirring: The stirring rate during the reaction and crystallization process can affect crystal size and morphology. A patent for magnesium sulfate (B86663) crystallization suggests that controlling the stirring speed is important.[9] While specific to magnesium sulfate, this principle can be applied to magnesium glycinate.
Data Presentation
Table 1: Solubility of Magnesium Compounds
| Compound | Solubility in Water ( g/100 mL) | Reference |
| Magnesium Glycinate | ~169 ± 12.5 | [5] |
| Magnesium Chloride | ~54 | [5] |
| Magnesium Sulfate | ~34 | [5] |
| Magnesium Citrate | ~21 | [5] |
Table 2: Example Parameters from Magnesium Glycinate Synthesis Protocols
| Parameter | Value | Reference |
| Reaction Temperature | 70-80 °C | [6] |
| Reaction Time | 2-3 hours | [6] |
| Concentration Step | Vacuum at 70-80 °C for 2-3 hours | [6] |
| Anti-solvent | Ethanol | [6] |
| Drying Temperature | 40 °C (vacuum) | [6] |
Experimental Protocols
Protocol 1: Synthesis and Crystallization of Magnesium Glycinate (Based on Patent CN103626669A) [6]
Materials:
-
Magnesium Oxide
-
Deionized Water
-
Ethanol
Procedure:
-
Dissolution: In a four-hole reaction flask, dissolve glycine in deionized water with full stirring.
-
Reaction: Add magnesium oxide to the glycine solution. Heat the mixture to 70-80 °C and continue stirring for 2-3 hours.
-
Concentration: Apply a vacuum to the reaction flask and stir at 70-80 °C for 2-3 hours to concentrate the solution.
-
Crystallization: Cool the concentrated solution to 45-50 °C. Add ethanol while stirring and allow the mixture to cool to room temperature to induce crystallization.
-
Isolation and Drying: Filter the resulting crystals using a Büchner funnel. Dry the crystals under vacuum at 40 °C for 2 hours.
Visualizations
Caption: Workflow for the synthesis and crystallization of magnesium glycinate.
Caption: A logical workflow for troubleshooting common crystallization problems.
References
- 1. usbio.net [usbio.net]
- 2. calpaclab.com [calpaclab.com]
- 3. MAGNESIUM GLYCINATE (15% MAGNESIUM ) - PCCA [pccarx.com]
- 4. biofuranchem.com [biofuranchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103626669A - Preparation method of magnesium glycinate chelate - Google Patents [patents.google.com]
- 7. Crystal polymorph of magnesium glycinate dihydrate and process for its preparation - Eureka | Patsnap [eureka.patsnap.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN112429754A - Large-particle magnesium sulfate cooling crystallization method and system - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Bioavailability of Magnesium Glycolate and Magnesium Lactate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioavailability of magnesium glycolate (B3277807) and magnesium lactate (B86563), focusing on experimental data and methodologies. As "magnesium glycolate" is not extensively represented in scientific literature, this comparison will focus on the closely related and well-researched compound, magnesium glycinate (B8599266) (also known as magnesium bisglycinate). This substitution is based on the chemical similarity, where glycinate is the conjugate base of the amino acid glycine.
Executive Summary
Both magnesium lactate and magnesium glycinate are organic forms of magnesium that generally exhibit higher bioavailability than inorganic forms like magnesium oxide.[[“]][2] While direct comparative clinical trials with full pharmacokinetic profiling are scarce, existing evidence suggests that both are well-absorbed. Magnesium glycinate may offer an advantage in terms of tolerability, particularly at higher doses, due to its chelated structure which can be absorbed via amino acid transporters.[3][4]
Quantitative Bioavailability Data
The following table summarizes available quantitative data on the bioavailability of magnesium lactate. Due to the lack of head-to-head studies, pharmacokinetic data for magnesium glycinate from a separate study is presented for a tentative comparison.
| Parameter | Magnesium Lactate (Extended-Release) | Magnesium Glycinate | Source |
| Dosage | 20 mEq (243 mg elemental Mg) | 300 mg elemental Mg | [5] |
| Absolute Bioavailability (Serum, fasted) | 20.26% | Data not available | [5] |
| Absolute Bioavailability (Urine, fasted) | 38.11% | Data not available | [5] |
| Cmax (Maximum Concentration) | Not explicitly stated | Not explicitly stated | |
| Tmax (Time to Maximum Concentration) | Not explicitly stated | Not explicitly stated | |
| AUC (Area Under the Curve) | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for interpreting bioavailability data. Below is a synthesized protocol based on common practices in magnesium bioavailability studies.
Human Bioavailability Study Protocol (Cross-over Design)
-
Subject Recruitment and Screening:
-
Enroll healthy adult volunteers (e.g., 18-55 years old).
-
Conduct a physical examination and screen blood and urine for normal renal function and baseline magnesium levels.
-
Exclusion criteria: history of gastrointestinal diseases, use of medications affecting magnesium absorption (e.g., diuretics, proton pump inhibitors), and consumption of magnesium supplements within a specified washout period (e.g., 2 weeks).
-
-
Study Design:
-
Employ a randomized, double-blind, cross-over design with a washout period of at least one week between interventions.
-
Treatments could include: Magnesium Glycinate, Magnesium Lactate, a placebo, and an intravenous magnesium salt (e.g., magnesium sulfate) to determine absolute bioavailability.
-
-
Dosing and Administration:
-
Subjects fast overnight (e.g., 10-12 hours) before the administration of the study product.
-
A standardized dose of elemental magnesium (e.g., 300 mg) from each formulation is administered with a specific volume of water.
-
-
Sample Collection:
-
Blood: Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours). Serum or plasma is separated and stored at -80°C until analysis.
-
Urine: A complete 24-hour urine collection is performed on the day before and the day of the intervention to determine baseline and post-dose magnesium excretion. The total volume is recorded, and an aliquot is stored at -20°C.
-
-
Analytical Methods:
-
Total magnesium concentrations in serum/plasma and urine are determined using inductively coupled plasma optical emission spectrometry (ICP-OES) or atomic absorption spectrophotometry.
-
-
Pharmacokinetic Analysis:
-
The following pharmacokinetic parameters are calculated from the serum/plasma concentration-time data:
-
Cmax: Maximum observed concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Calculated using the trapezoidal rule to represent the total magnesium absorption over time.
-
-
Absolute bioavailability is calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
-
Urinary excretion data is used to calculate the net increase in magnesium excretion post-dose compared to baseline.
-
Signaling Pathways and Intestinal Absorption
Magnesium absorption in the intestine occurs via two main pathways: the paracellular and transcellular pathways.[8]
-
Paracellular Pathway: This is a passive process where magnesium ions move between the intestinal epithelial cells. It is the primary route of absorption when magnesium intake is high.[8]
-
Transcellular Pathway: This active transport mechanism involves magnesium passing through the intestinal cells, primarily mediated by the TRPM6 (Transient Receptor Potential Melastatin 6) channel on the apical membrane.[9] This pathway is crucial when dietary magnesium is low.[8]
The organic ligands, lactate and glycinate, may enhance magnesium bioavailability through several mechanisms:
-
Increased Solubility: Organic magnesium salts are generally more soluble in the intestinal lumen than inorganic forms, which facilitates the release of free magnesium ions for absorption.
-
Chelation: Glycine, being an amino acid, can form a stable chelate with magnesium. This chelated form may be absorbed intact through dipeptide transporters in the small intestine, providing an alternative absorption pathway.[4]
-
Local pH Modification: The presence of these organic ligands may help to maintain a more acidic microenvironment in the intestine, which can enhance the solubility and absorption of magnesium.[6]
Below are diagrams illustrating the intestinal magnesium absorption pathways and a typical experimental workflow for a bioavailability study.
Caption: Intestinal absorption pathways for magnesium.
Caption: Experimental workflow for a human bioavailability study.
Conclusion
Both magnesium lactate and magnesium glycinate are bioavailable organic magnesium salts. While quantitative data from direct comparative studies are limited, the available evidence suggests that both are effective forms for magnesium supplementation. Magnesium glycinate's potential for absorption via amino acid transporters may offer an advantage in terms of tolerability and absorption in certain individuals. Further head-to-head clinical trials are warranted to definitively determine the relative bioavailability and pharmacokinetic profiles of these two compounds.
References
- 1. consensus.app [consensus.app]
- 2. Magnesium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 3. xandrolab.com [xandrolab.com]
- 4. Bioavailability of magnesium diglycinate vs magnesium oxide in patients with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The absolute bioavailability and the effect of food on a new magnesium lactate dihydrate extended-release caplet in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intestinal Absorption and Factors Influencing Bioavailability of Magnesium-An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Magnesium: Biochemistry, Nutrition, Detection, and Social Impact of Diseases Linked to Its Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Aqueous Solubility of Magnesium Glycolate and Magnesium Citrate
For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of active pharmaceutical ingredients and nutritional supplements is paramount. Among these, aqueous solubility is a critical determinant of bioavailability and therapeutic efficacy. This guide provides a detailed comparison of the water solubility of magnesium glycolate (B3277807) and magnesium citrate (B86180), supported by available data and standardized experimental protocols.
Executive Summary
This guide delves into the aqueous solubility of two common organic magnesium salts: magnesium glycolate and magnesium citrate. While both are considered to be water-soluble, available data indicates significant differences. Magnesium citrate's solubility is well-documented, with the anhydrous form exhibiting good solubility, whereas the hydrated forms are considerably less soluble. Quantitative data for this compound is scarce in publicly available literature; however, the general solubility of glycolate salts suggests it is also a readily soluble compound. This guide synthesizes the available information, provides a detailed experimental protocol for solubility determination, and illustrates the key physiological pathways for magnesium absorption.
Data Presentation: Solubility Comparison
The following table summarizes the available quantitative and qualitative data on the water solubility of this compound and magnesium citrate. It is important to note the specific form of the salt (e.g., anhydrous vs. hydrated) as it significantly impacts solubility.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Water Solubility | Temperature (°C) | Citation(s) |
| This compound | C₄H₆MgO₆ | 174.39 | Data not available; expected to be high based on other glycolate salts. | - | |
| Magnesium Citrate (1:1 salt) | Mg(C₆H₆O₇) | 214.41 | 20 g/100 mL | 25 | [1] |
| Magnesium Citrate (general) | - | - | 55% (w/v) | Not Specified | [2][3] |
| Anhydrous Trimagnesium Dicitrate | Mg₃(C₆H₅O₇)₂ | 451.11 | ~10% or more (w/v) | 25 | |
| Hydrated Trimagnesium Dicitrate | Mg₃(C₆H₅O₇)₂·nH₂O | Varies | 2% or less (w/v) | 25 |
Note: The term "magnesium glycinate" is often used interchangeably with this compound in commercial literature, but they are distinct chemical entities. Magnesium glycinate, a chelate of magnesium with the amino acid glycine (B1666218), is reported to be water-soluble.[4][5][6] A study on a related compound, a glycine tripeptide chelate of magnesium, reported a very high solubility of 169 g/100 mL.[7][8]
Experimental Protocols: Solubility Determination
For researchers seeking to conduct their own comparative solubility studies, the following is a standardized protocol for determining the equilibrium solubility of a magnesium salt in water.
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
1. Objective: To determine the equilibrium solubility of a magnesium salt in deionized water at a specified temperature.
2. Materials:
- Magnesium salt (e.g., this compound, magnesium citrate)
- Deionized water
- Analytical balance
- Temperature-controlled orbital shaker or water bath
- Centrifuge tubes (e.g., 50 mL)
- Syringe filters (e.g., 0.45 µm pore size)
- Syringes
- Calibrated pH meter
- Analytical instrumentation for magnesium quantification (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or a validated titration method).
3. Procedure:
- Preparation: Accurately weigh an excess amount of the magnesium salt and add it to a centrifuge tube containing a known volume of deionized water (e.g., 25 mL). The excess solid is crucial to ensure that a saturated solution is achieved.
- Equilibration: Tightly cap the centrifuge tubes and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After the equilibration period, allow the tubes to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
- Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean, dry vial. This step is critical to remove any undissolved particles.
- Dilution: Accurately dilute the filtered sample with deionized water to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the concentration of magnesium in the diluted sample using a pre-validated analytical method (e.g., AAS or ICP-MS).
- Calculation: Calculate the solubility of the magnesium salt in the desired units (e.g., g/100 mL or mol/L) by back-calculating from the measured concentration of the diluted sample.
4. Data Reporting: Report the solubility as the mean ± standard deviation of at least three independent measurements, specifying the temperature and the pH of the saturated solution.
Experimental Workflow Diagram
References
- 1. Magnesium citrate - Wikipedia [en.wikipedia.org]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. eBay Home [ebay.com]
- 6. biofuranchem.com [biofuranchem.com]
- 7. Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Thermal Stability of Common Magnesium Salts
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of magnesium salts is a critical parameter in various scientific and industrial applications, including pharmaceuticals, materials science, and chemical synthesis. Understanding the decomposition behavior of these salts under thermal stress is essential for process optimization, formulation development, and ensuring product quality and safety. This guide provides a comparative analysis of the thermal stability of several common magnesium salts, supported by experimental data and detailed methodologies.
Comparative Thermal Decomposition Data
The thermal stability of inorganic salts is primarily characterized by their decomposition temperature, the temperature at which they break down into simpler substances. The following table summarizes the decomposition temperatures of several key magnesium salts.
| Magnesium Salt | Chemical Formula | Decomposition Temperature (°C) | Decomposition Products |
| Magnesium Carbonate | MgCO₃ | 350 (starts)[1][2] | Magnesium Oxide (MgO), Carbon Dioxide (CO₂) |
| Magnesium Nitrate (B79036) | Mg(NO₃)₂ | ~330[1] | Magnesium Oxide (MgO), Nitrogen Dioxide (NO₂), Oxygen (O₂)[3][4] |
| Magnesium Sulfate (B86663) (Anhydrous) | MgSO₄ | 1124[5] | Magnesium Oxide (MgO), Sulfur Trioxide (SO₃)[5] |
| Magnesium Chloride (Anhydrous) | MgCl₂ | ~714 (melts), >1412 (boils) | Stable at melting point |
| Magnesium Oxide | MgO | >2800 (melts)[6] | Remains stable |
Note: Decomposition temperatures can be influenced by factors such as heating rate, atmosphere, and the presence of impurities or hydrates. For hydrated salts, decomposition is a multi-step process involving dehydration at lower temperatures followed by the decomposition of the anhydrous salt.
Experimental Protocol: Determination of Thermal Stability using Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a widely used technique to determine the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.
Objective: To determine and compare the onset decomposition temperatures of various magnesium salts.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance
-
Sample pans (e.g., alumina, platinum)
-
Gas flow controller
Procedure:
-
Sample Preparation:
-
Ensure the magnesium salt samples are in a fine, homogeneous powder form.
-
Accurately weigh 5-10 mg of the sample into a tared TGA sample pan.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a non-reactive atmosphere.
-
Set the temperature program:
-
Initial temperature: Ambient (e.g., 25 °C)
-
Heating rate: A constant rate, typically 10 °C/min.
-
Final temperature: A temperature beyond the expected decomposition of all samples (e.g., 1200 °C).
-
-
-
Data Acquisition:
-
Start the TGA run. The instrument will record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
The onset decomposition temperature is determined as the temperature at which a significant mass loss begins, often calculated by the intersection of the baseline with the tangent of the decomposition step on the TGA curve.
-
The derivative of the TGA curve (DTG curve) can be plotted to more clearly identify the temperatures of maximum decomposition rates.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comparative thermal stability analysis of magnesium salts using TGA.
Caption: General workflow for TGA analysis of magnesium salts.
Discussion of Results
The thermal stability of magnesium salts is significantly influenced by the nature of the anion.
-
Magnesium Oxide (MgO): With an extremely high melting point of over 2800°C, magnesium oxide is exceptionally thermally stable.[6] Its stability is attributed to the strong ionic bond between the Mg²⁺ and O²⁻ ions in its crystal lattice.
-
Magnesium Sulfate (MgSO₄): Anhydrous magnesium sulfate is highly stable, decomposing at 1124°C.[5] The hydrated forms, however, lose water at much lower temperatures.[5][7]
-
Magnesium Carbonate (MgCO₃): Magnesium carbonate begins to decompose at a relatively low temperature of 350°C.[1][2] The decomposition is driven by the release of gaseous carbon dioxide, a thermodynamically favorable process at elevated temperatures.
-
Magnesium Nitrate (Mg(NO₃)₂): Magnesium nitrate is the least stable among the anhydrous salts compared here, with a decomposition temperature of approximately 330°C.[1] The decomposition yields magnesium oxide and toxic nitrogen dioxide gas.[3][4]
-
Magnesium Chloride (MgCl₂): Anhydrous magnesium chloride melts at 714°C and boils at 1412°C, indicating high thermal stability in its anhydrous form. However, hydrated magnesium chloride is prone to hydrolysis upon heating, forming magnesium hydroxychloride and eventually magnesium oxide at lower temperatures.[8][9]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Magnesium carbonate - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. quora.com [quora.com]
- 5. Magnesium sulfate - Wikipedia [en.wikipedia.org]
- 6. Improving Thermal Insulation in Buildings Using Magnesium Oxide [magnesiumking.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Thermal decomposition of MgCl2 creates HCl clouds? - Powered by XMB 1.9.11 [sciencemadness.org]
Spectroscopic Fingerprints: Differentiating Magnesium Glycolate and Glycinate
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of pharmaceutical and nutraceutical development, the precise characterization of active ingredients and their coordination complexes is paramount. Magnesium compounds, in particular, are widely utilized for their physiological benefits, with "magnesium glycolate" and "magnesium glycinate" being two organic salts of interest. While structurally similar, their distinct anionic ligands—glycolate (B3277807) and glycinate (B8599266)—impart unique physicochemical properties that can influence their bioavailability and therapeutic efficacy. This guide provides a comprehensive comparison of these two compounds based on key spectroscopic techniques, offering the experimental data and protocols necessary for their unambiguous differentiation.
Introduction to the Compounds
This compound is the magnesium salt of glycolic acid, with the chemical formula C4H6MgO6. It features magnesium coordinated to two glycolate ligands. Glycolic acid is the smallest α-hydroxy acid.
Magnesium Glycinate is the magnesium salt of the amino acid glycine (B1666218), with the chemical formula C4H8MgN2O4.[1] In this chelate, magnesium is typically coordinated to two glycine molecules, forming stable five-membered rings.[2][3] This chelation is known to enhance the stability and bioavailability of magnesium.[4][5]
Spectroscopic Comparison
The primary spectroscopic methods for differentiating this compound and magnesium glycinate include Infrared (IR) Spectroscopy, Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique probes different molecular features, providing a comprehensive analytical toolkit for characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups and confirming the coordination of the ligand to the magnesium ion.[3][6][7][8]
Key Differentiating Features:
-
N-H Vibrations (Magnesium Glycinate): The most significant difference is the presence of N-H stretching and bending vibrations in the spectrum of magnesium glycinate, which are absent in this compound. These typically appear in the 3200-3400 cm⁻¹ region (stretching) and around 1600 cm⁻¹ (bending).
-
Carbonyl (C=O) Stretching: Both compounds exhibit strong C=O stretching absorptions from the carboxylate group. However, the coordination environment and the presence of the adjacent amino group in glycinate can lead to a shift in the position of this band compared to glycolate. In metal glycinates, the disappearance of the characteristic peaks of the free amino acid is an indication of chelate formation.[2]
-
C-O and C-C Stretching: The C-O and C-C stretching regions will also show differences reflecting the distinct skeletal structures of the glycolate and glycinate ligands.
Table 1: Comparative IR Spectral Data (cm⁻¹)
| Functional Group | This compound (Predicted) | Magnesium Glycinate (Experimental/Predicted) | Reference |
| O-H Stretch (Alcohol) | ~3400 (broad) | N/A | Inferred from Glycolic Acid Spectra[9][10] |
| N-H Stretch | N/A | ~3342, ~3450 | [2] |
| C=O Stretch (Carboxylate) | ~1600-1650 | ~1600-1630 | [2] |
| N-H Bend | N/A | ~1560-1600 | [2] |
| C-O Stretch | ~1050-1150 | ~1050-1150 | Inferred from Glycolic Acid Spectra[9] |
| C-C Stretch | ~900-950 | ~900-950 |
Raman Spectroscopy
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, provides complementary information to IR spectroscopy.
Key Differentiating Features:
-
Symmetric Carboxylate Stretch: The symmetric stretching vibration of the COO⁻ group is often strong in the Raman spectrum and can be sensitive to the coordination environment.
-
Skeletal Vibrations: The C-C skeletal vibrations of the glycolate and glycinate ligands will have distinct Raman shifts. For metal glycolate complexes, a new band in the C-C stretching region around 930 cm⁻¹ can indicate metal-ligand interaction.[11]
-
N-H Vibrations: Similar to IR, the presence of N-H related vibrations will be exclusive to magnesium glycinate.
Table 2: Comparative Raman Spectral Data (cm⁻¹)
| Vibration Mode | This compound (Predicted) | Magnesium Glycinate (Predicted) | Reference |
| Symmetric COO⁻ Stretch | ~1410-1440 | ~1400-1430 | [11] |
| C-C Stretch | ~930 (complexed) | ~910-940 | [11] |
| C-N Stretch | N/A | ~1030-1050 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.[12]
Key Differentiating Features:
-
¹H NMR:
-
CH₂ Protons: The chemical shift of the methylene (B1212753) (CH₂) protons will be different for glycolate and glycinate due to the influence of the adjacent hydroxyl versus amino group.
-
NH₂ Protons: Magnesium glycinate will show a signal for the amino protons (which may be broad and exchangeable with solvent), whereas this compound will show a signal for the hydroxyl proton.
-
-
¹³C NMR:
-
Carbonyl Carbon: The chemical shift of the carboxyl carbon will be distinct for each compound.
-
Methylene Carbon: The chemical shift of the CH₂ carbon will be a key differentiator, being influenced by the neighboring heteroatom (O in glycolate, N in glycinate).
-
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in D₂O
| Nucleus | Position | This compound (Predicted) | Magnesium Glycinate (Predicted) |
| ¹H | -CH₂- | ~3.8 - 4.2 | ~3.2 - 3.6 |
| ¹³C | -COO⁻ | ~175 - 180 | ~178 - 183 |
| ¹³C | -CH₂- | ~60 - 65 | ~42 - 47 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.[3] Electrospray Ionization (ESI) is a suitable technique for these types of polar, non-volatile compounds.[13][14]
Key Differentiating Features:
-
Molecular Ion Peak: The most direct differentiation will be the mass-to-charge ratio (m/z) of the molecular ions.
-
This compound (C₄H₆MgO₆): Expected m/z for [M+H]⁺ ≈ 175.01
-
Magnesium Glycinate (C₄H₈MgN₂O₄): Expected m/z for [M+H]⁺ ≈ 173.04
-
-
Fragmentation Pattern: The fragmentation patterns will also be distinct. Magnesium glycinate is expected to show fragments corresponding to the loss of glycine or parts of the glycine molecule, while this compound will show losses related to the glycolate ligand.
Table 4: Mass Spectrometry Data
| Parameter | This compound (C₄H₆MgO₆) | Magnesium Glycinate (C₄H₈MgN₂O₄) |
| Molecular Weight | 174.39 g/mol | 172.42 g/mol |
| Monoisotopic Mass | 174.0015 Da | 172.0334 Da |
| Expected m/z [M+H]⁺ | ~175.01 | ~173.04 |
| Expected m/z [M+Na]⁺ | ~197.00 | ~195.02 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid this compound and magnesium glycinate.
Fourier-Transform Infrared (FTIR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or KBr Pellet Transmission
-
ATR-FTIR:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the powdered sample onto the crystal, ensuring complete coverage.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16-64 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly after analysis.
-
-
KBr Pellet:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[15]
-
Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.[15]
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Collect the spectrum.
-
Raman Spectroscopy
Method: Dispersive Raman Spectroscopy
-
Place a small amount of the powdered sample in a sample holder (e.g., a glass capillary or a well slide).
-
Position the sample under the microscope objective of the Raman spectrometer.
-
Focus the laser onto the sample.
-
Acquire the Raman spectrum using an appropriate laser wavelength (e.g., 532 nm or 785 nm), laser power, and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: Solution-state ¹H and ¹³C NMR
-
Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength (e.g., 400 or 500 MHz).
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to an internal or external standard.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
Method: Direct Infusion or Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Prepare a dilute solution of the sample in a suitable solvent system (e.g., water/methanol with a small amount of formic acid to promote ionization).
-
Introduce the sample into the ESI source via direct infusion using a syringe pump or by injection into an LC system.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal and minimize in-source fragmentation.
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
Diagrams
Caption: Workflow for spectroscopic analysis of magnesium compounds.
Caption: Logical flow for differentiating the two magnesium salts.
Conclusion
The spectroscopic differentiation of this compound and magnesium glycinate is readily achievable through a multi-technique approach. The presence of nitrogen in magnesium glycinate provides a clear and definitive marker in both IR and NMR spectroscopy. Mass spectrometry further corroborates the identification by providing distinct molecular weights. By employing the experimental protocols outlined in this guide, researchers and drug development professionals can confidently characterize and distinguish between these two important magnesium compounds, ensuring the quality and integrity of their materials.
References
- 1. Surface-enhanced Raman spectra study of metal complexes of N-D-glucosamine beta-naphthaldehyde and glycine and their interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal adduction in mass spectrometric analyses of carbohydrates and glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organometallic Chemistry | Bruker [bruker.com]
- 6. IR, Raman and Ab-initio Calcualtions of Glycolic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and theoretical investigation of vibrational overtones of glycolic acid and its hydrogen bonding interactions with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Goldschmidt 2025 Conference [conf.goldschmidt.info]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Identifying Metal Species with Electrospray Ionization and Tandem Mass Spectrometry [thermofisher.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. drawellanalytical.com [drawellanalytical.com]
In-Vitro Dissolution of Magnesium Salts: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the in-vitro dissolution characteristics of magnesium salts, with a focus on organic versus inorganic forms. This guide provides a comparative analysis of magnesium glycinate (B8599266), citrate (B86180), and oxide, offering insights into their potential bioavailability.
Magnesium, an essential mineral for numerous physiological functions, is available in various salt forms as dietary supplements. The efficacy of these supplements is largely dependent on their dissolution and subsequent absorption in the gastrointestinal tract. This guide delves into the in-vitro dissolution profiles of different magnesium salts, providing valuable data for formulation development and preclinical assessment.
Due to a lack of specific in-vitro dissolution data for magnesium glycolate, this guide will utilize magnesium glycinate as a comparable organic chelated form. This substitution is based on their structural similarities, with both being organic acid salts of magnesium.
Comparative Dissolution Data
The dissolution behavior of magnesium supplements is a critical indicator of their potential bioavailability. Studies have consistently shown that organic magnesium salts, such as magnesium citrate and glycinate, tend to exhibit superior dissolution profiles compared to inorganic forms like magnesium oxide.[1]
A study by Blancquaert et al. (2019) provides a clear comparison of the dissolution rates of 15 commercial magnesium supplements. The findings highlight that formulations containing organic salts like magnesium citrate and those with highly soluble inorganic salts like magnesium chloride tend to release their magnesium content rapidly. In contrast, formulations with poorly soluble magnesium oxide showed a significantly slower and incomplete dissolution.[1][2][3]
Below is a summary of in-vitro dissolution data for various magnesium salt formulations, simulating conditions in the stomach (pH 1.2) and small intestine (pH 6.8).
| Magnesium Salt | Dosage Form | Time to 80% Mg Release (minutes) | % Mg Released at 120 minutes | Reference |
| Magnesium Citrate | Tablet | < 10 | > 80 | [2] |
| Magnesium Chloride | Tablet | < 10 | > 80 | [2] |
| Magnesium Oxide | Tablet | > 120 | < 80 | [2] |
| Mg oxide, Mg glycerophosphate | Tablet | < 10 | > 80 | [2] |
Note: The data presented is a summary from a comparative study and individual product formulations can influence dissolution rates.
Experimental Protocols
The following is a standardized protocol for in-vitro dissolution testing of magnesium supplements, based on the United States Pharmacopeia (USP) general chapter <711> Dissolution.[4][5][6]
Objective: To determine the rate and extent of magnesium dissolution from a solid dosage form (tablet or capsule) in a simulated gastrointestinal fluid.
Apparatus: USP Apparatus 2 (Paddle Method) is commonly used for tablets and capsules.[2][4]
Dissolution Media:
-
Simulated Gastric Fluid: 900 mL of 0.1 N Hydrochloric Acid (HCl), pH 1.2.[1][2]
-
Simulated Intestinal Fluid: 900 mL of phosphate (B84403) buffer, pH 6.8.[1][2]
Procedure:
-
The dissolution medium is deaerated and placed in the vessel, maintained at 37 ± 0.5°C.
-
The paddle speed is set to a specified rate, typically 50 or 75 rpm.[7]
-
A single tablet or capsule is dropped into the vessel.
-
Samples of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, and 120 minutes).
-
The withdrawn samples are filtered to remove any undissolved particles.
-
The concentration of dissolved magnesium in the filtered samples is determined using a suitable analytical method, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).[7]
-
The percentage of the labeled amount of magnesium dissolved at each time point is calculated and plotted to generate a dissolution profile.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in a typical in-vitro dissolution study for magnesium supplements.
References
A Comparative Guide to the In Vitro Cytotoxicity of Magnesium Salts for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of magnesium glycolate (B3277807) and other magnesium-containing compounds frequently used in pharmaceutical formulations. As direct cytotoxicological data for magnesium glycolate is limited in publicly available literature, this guide offers a comparative assessment based on the known cytotoxic profiles of its constituent ions, magnesium and glycolate, alongside established data for magnesium oxide and magnesium chloride.
The selection of excipients is a critical step in drug development, with the ideal candidate possessing minimal cytotoxicity to ensure the safety and efficacy of the final drug product. Magnesium compounds are widely used as lubricants, binders, and fillers in solid dosage forms. Understanding their potential impact on cellular viability is paramount.
Comparative Cytotoxicity of Magnesium Compounds
The cytotoxic potential of magnesium compounds is influenced by factors such as their solubility, the resulting ionic concentration in the cellular microenvironment, and the specific cell type being evaluated. The following table summarizes available quantitative data on the cytotoxicity of magnesium oxide, magnesium chloride, and glycolic acid. This data provides a basis for a reasoned estimation of the cytotoxic profile of this compound.
| Compound | Cell Line(s) | Assay | IC50 / Key Findings | Reference(s) |
| Magnesium Oxide (MgO) Nanoparticles | HeLa, PC3, Vero | MTT | IC50: 179.4 µg/mL (HeLa), 190.67 µg/mL (PC3), 550.7 µg/mL (Vero) | [1] |
| A-549, Colon-26, HDF | MTT | IC50: 202 µg/mL (A-549), 338 µg/mL (Colon-26), 180 µg/mL (HDF) | [2] | |
| Magnesium Chloride (MgCl₂) | MCF-7 | MTT | IC50: 40 µg/mL (24h exposure) | [3][4][5][6] |
| Bovine Aortic Endothelial Cells | MTT | EC50: ~1.3 mM (for cell survival after oxidative stress) | [7] | |
| Glycolic Acid | HaCaT (Human Keratinocytes) | Not specified | Inhibitory effect on cell proliferation, synergistic pro-apoptotic effect with UVB. | [8] |
| Human Leukemia (HL-60) | Flow Cytometry | Dose- and time-dependent decrease in cell viability; induces apoptosis. |
Experimental Protocols
Standard in vitro assays are employed to assess the cytotoxicity of compounds. The following are detailed methodologies for three commonly used assays:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting cell viability against compound concentration.[9][10][11][12]
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) to calculate the percentage of cytotoxicity.[7][13][14][15][16]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining their nuclei.
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with the test compound as previously described.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in cytotoxicity, the following diagrams illustrate a common apoptotic signaling pathway and a general workflow for in vitro cytotoxicity testing.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Caspase-dependent apoptotic signaling pathway.[9][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability of magnesium diglycinate vs magnesium oxide in patients with ileal resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medic.upm.edu.my [medic.upm.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. Schematic overview of three pathways of caspase-dependent apoptosis [pfocr.wikipathways.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. Towards Accurate Biocompatibility: Rethinking Cytotoxicity Evaluation for Biodegradable Magnesium Alloys in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assessment of Surface-Modified Magnesium Hydroxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 16. rsc.org [rsc.org]
"magnesium glycolate" vs other magnesium chelates for specific applications
For Researchers, Scientists, and Drug Development Professionals
Magnesium is an essential mineral crucial for over 300 enzymatic reactions in the body, playing a vital role in everything from energy production to neurological function.[1] While the importance of adequate magnesium intake is well-established, the choice of magnesium salt for supplementation can significantly impact its bioavailability and therapeutic efficacy. This guide provides an objective comparison of magnesium glycinate (B8599266) against other common magnesium chelates—citrate, threonate, orotate (B1227488), and malate (B86768)—for specific applications, supported by available experimental data.
I. Bioavailability and General Characteristics
The bioavailability of a magnesium supplement refers to the proportion of magnesium that is absorbed and utilized by the body. Organic magnesium salts, or chelates, where magnesium is bound to an amino acid or organic acid, are generally considered to have higher bioavailability than inorganic forms like magnesium oxide.[[“]][3]
Table 1: General Comparison of Magnesium Chelates
| Feature | Magnesium Glycinate | Magnesium Citrate | Magnesium Threonate | Magnesium Orotate | Magnesium Malate |
| Chelating Agent | Glycine (B1666218) | Citric Acid | L-Threonic Acid | Orotic Acid | Malic Acid |
| Primary Applications | Sleep, anxiety, muscle relaxation[4] | Constipation, general supplementation[4] | Cognitive function, memory[5] | Cardiovascular health[6] | Energy production, fibromyalgia[7] |
| Bioavailability | High[[“]] | High[3] | High (crosses blood-brain barrier)[5] | Good | High |
| Common Side Effects | Minimal, gentle on the stomach[8] | Laxative effect at higher doses[9] | Mild headache, drowsiness[5] | Generally well-tolerated[10] | Can be energizing[7] |
II. Specific Applications and Supporting Data
Magnesium glycinate is often recommended for its calming properties, which are attributed to both magnesium and the amino acid glycine. Glycine itself is known to have a calming effect on the nervous system and can improve sleep quality.[1] Magnesium is believed to exert its anxiolytic and sleep-promoting effects by modulating the activity of the gamma-aminobutyric acid (GABA) neurotransmitter system, the body's primary inhibitory neurotransmitter.[9][11] Magnesium can bind to and enhance the function of GABA receptors, promoting a state of relaxation.[11]
dot
Caption: Magnesium's role in the GABAergic pathway.
A randomized, double-blind, placebo-controlled trial involving 153 adults with self-reported poor sleep quality found that supplementation with magnesium bisglycinate for 4 weeks modestly improved insomnia severity compared to placebo.[12]
Magnesium L-threonate (MgT) is a unique form of magnesium that has been shown to effectively cross the blood-brain barrier and increase magnesium concentrations in the brain.[5][13] This has significant implications for cognitive function, as magnesium plays a crucial role in synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is fundamental for learning and memory.[5]
The primary mechanism of action for MgT in the brain is the modulation of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity.[5] MgT has been shown to upregulate the expression of the NR2B subunit of the NMDA receptor, enhancing synaptic transmission and memory formation.[14][15]
dot
Caption: Mechanism of Magnesium L-Threonate on cognition.
A randomized, double-blind, placebo-controlled study in older adults with cognitive impairment demonstrated that 12 weeks of MgT administration significantly improved performance on individual cognitive tests.[5] Another study with healthy Chinese adults found that a magnesium L-threonate-based formula improved cognitive functions, with older participants showing more significant improvement.[5]
Table 2: Quantitative Data from a Clinical Trial on Magnesium L-Threonate for Cognitive Function
| Study Population | Intervention | Duration | Key Outcome | Result |
| Older adults (50-70 years) with cognitive impairment | Magnesium L-Threonate | 12 weeks | Overall cognitive score | Significant improvement compared to placebo (p=0.003)[5] |
Magnesium orotate combines magnesium with orotic acid, which is involved in the synthesis of pyrimidines, essential components of DNA and RNA. Orotic acid is thought to act as a transporter, facilitating the entry of magnesium into cells.[16] This combination has been studied for its potential benefits in cardiovascular health.[6]
A meta-analysis of 19 randomized trials involving 1190 patients concluded that magnesium orotate is promising for preventing and treating cardiac arrhythmias, regulating blood pressure, and improving autonomic nervous system function.[6]
Table 3: Quantitative Outcomes from a Meta-Analysis on Magnesium Orotate in Cardiac Patients
| Condition | Relative Risk (RR) Reduction with Magnesium Orotate | 95% Confidence Interval (CI) | p-value |
| Supraventricular premature contraction | 0.30 | 0.21 to 0.44 | 1 x 10⁻⁸ |
| Ventricular premature contraction | 0.48 | 0.30 to 0.76 | 0.019 |
| Exercise intolerance | 0.41 | 0.27 to 0.62 | 0.0004 |
Source: Meta-analysis of 19 randomized trials.[6]
In a study on patients with severe congestive heart failure, adjuvant therapy with magnesium orotate for one year resulted in a survival rate of 75.7% compared to 51.6% in the placebo group.[17]
Magnesium malate is a combination of magnesium and malic acid. Malic acid is a key component of the Krebs cycle, the primary pathway for cellular energy (ATP) production in the mitochondria.[4][7] Magnesium is an essential cofactor for numerous enzymes involved in ATP synthesis.[18][19] This synergy makes magnesium malate a popular choice for supporting energy metabolism and addressing fatigue.[7]
dot
Caption: Role of Magnesium Malate in ATP production.
Some studies have investigated the use of magnesium malate for fibromyalgia, a condition characterized by chronic widespread pain and fatigue. However, the results have been mixed. One study showed that a combination of magnesium and malic acid improved Tender Point Index scores in fibromyalgia patients.[20] In contrast, a recent review of 11 studies concluded that magnesium and malic acid had little to no effect on fibromyalgia symptoms.[21] A 2022 clinical trial found that 100mg of daily slow-release magnesium significantly reduced stress in a subgroup of fibromyalgia patients with mild-to-moderate baseline stress levels.[22][23]
III. Experimental Protocols
1. Assessment of Magnesium Bioavailability
-
Objective: To compare the absorption of different magnesium chelates.
-
Methodology: A common approach is a randomized, double-blind, crossover study.
-
Participants: Healthy adult volunteers.
-
Procedure:
-
Participants undergo a washout period with a low-magnesium diet.[24]
-
A baseline blood sample is collected.
-
Participants are administered a single oral dose of a specific magnesium chelate (e.g., 400 mg of elemental magnesium).[25]
-
Blood samples are collected at various time points (e.g., 1, 2, 4, 6, and 8 hours) post-ingestion to measure serum magnesium concentrations.[24]
-
Urine is collected over a 24-hour period to measure total magnesium excretion.[26]
-
After a washout period, participants "cross over" to receive a different magnesium chelate, and the process is repeated.
-
-
Analytical Methods: Serum and urinary magnesium levels are typically measured using atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS).[24]
-
-
Key Metrics:
-
Cmax: Maximum serum magnesium concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total magnesium absorption over time.
-
24-hour Urinary Magnesium Excretion: An indicator of absorbed magnesium.
-
dot
Caption: Bioavailability study experimental workflow.
2. Assessment of Cognitive Function
-
Objective: To evaluate the effect of magnesium supplementation on cognitive performance.
-
Methodology: Randomized, double-blind, placebo-controlled trial.
-
Participants: Individuals with specific cognitive profiles (e.g., older adults with mild cognitive impairment).
-
Procedure:
-
Baseline cognitive function is assessed using a battery of validated tests.
-
Participants are randomly assigned to receive either the magnesium supplement (e.g., magnesium L-threonate) or a placebo for a specified duration (e.g., 12 weeks).
-
Cognitive function is reassessed at the end of the intervention period.
-
-
Cognitive Assessment Tools:
-
IV. Conclusion
The selection of a magnesium chelate should be guided by the specific therapeutic application. Magnesium glycinate appears to be a favorable option for promoting sleep and reducing anxiety due to the combined effects of magnesium and glycine and its high tolerability. For cognitive enhancement, magnesium L-threonate stands out due to its ability to effectively increase brain magnesium levels. Magnesium orotate shows promise in the context of cardiovascular health, with clinical data supporting its use in improving cardiac function and survival in certain patient populations. Magnesium malate's role in energy metabolism makes it a logical choice for addressing fatigue, although its efficacy in fibromyalgia requires further investigation.
Future research should focus on more head-to-head comparative studies of different magnesium chelates for various applications, utilizing standardized methodologies and reporting quantitative outcomes to allow for more direct comparisons. This will enable researchers and clinicians to make more informed decisions when selecting the optimal magnesium supplement for their specific needs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. consensus.app [consensus.app]
- 3. droracle.ai [droracle.ai]
- 4. douglaslabs.com [douglaslabs.com]
- 5. A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Meta-analysis of clinical trials of cardiovascular effects of magnesium orotate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. canprev.ca [canprev.ca]
- 10. mdpi.com [mdpi.com]
- 11. thirdzy.com [thirdzy.com]
- 12. benchchem.com [benchchem.com]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. metagenicsinstitute.com [metagenicsinstitute.com]
- 16. Effects of magnesium orotate on exercise tolerance in patients with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Magnesium orotate in severe congestive heart failure (MACH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Muscle energy, ATP and magnesium | Natural Doctor [naturaldoctor.gr]
- 19. formexc.com [formexc.com]
- 20. Magnesium and Fibromyalgia: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medwave.cl [medwave.cl]
- 22. hcn.health [hcn.health]
- 23. Short-Term Magnesium Therapy Alleviates Moderate Stress in Patients with Fibromyalgia: A Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Clinical Evaluation of the Magnesium Absorption Kinetics in Human Plasma Upon Oral Intake of Magnesium-based Products [ctv.veeva.com]
- 25. Magnesium Citrate | Pharmacokinetic Study | NOW Foods [nowfoods.com]
- 26. researchgate.net [researchgate.net]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. Magnesium and Cognitive Health in Adults: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for the Quantification of Magnesium Glycolate
This guide provides a comprehensive comparison of validated analytical methods for the quantification of magnesium glycolate (B3277807), a compound of interest in pharmaceutical and nutraceutical formulations. As direct quantification methods for the intact salt are not commonly described, this guide focuses on the separate quantification of the magnesium cation and the glycolate anion. The objective is to furnish researchers, scientists, and drug development professionals with a detailed overview of suitable analytical techniques, their performance characteristics, and experimental protocols to aid in method selection for quality control and research purposes.
I. Quantification of the Magnesium Cation
The accurate determination of magnesium content is crucial for ensuring the dosage and efficacy of magnesium-containing products. Several well-established methods are available for this purpose.
Comparison of Analytical Methods for Magnesium Quantification
| Parameter | Ion Chromatography (IC) | Atomic Absorption (AA) Spectroscopy | Complexometric Titration |
| Principle | Separation of magnesium ions on an ion-exchange column followed by conductivity detection. | Measurement of the absorption of light by free magnesium atoms in a flame or graphite (B72142) furnace. | Titration of magnesium ions with a standard solution of a chelating agent (e.g., EDTA) using a color indicator. |
| Specificity | High; can simultaneously determine other cations.[1][2][3] | High; specific for the element being analyzed.[4] | Moderate; can be subject to interference from other metal ions. |
| Sensitivity | High (ppm to ppb range).[3] | Very High (ppb to ppt (B1677978) range).[4] | Low (typically requires higher concentrations). |
| Precision (% RSD) | < 1.0%[3] | < 2.0% | < 3.0% |
| Analysis Time | ~15-20 minutes per sample.[1][3] | Rapid, a few minutes per sample after setup. | Slower, requires manual titration for each sample. |
| Instrumentation | Ion chromatograph with a conductivity detector. | Atomic absorption spectrophotometer. | Standard laboratory glassware (burette, flask). |
| Advantages | High specificity, simultaneous analysis of multiple cations, good automation capabilities.[1][2] | Excellent sensitivity and specificity.[4] | Low cost, simple instrumentation. |
| Disadvantages | Higher initial instrument cost. | Requires specialized equipment and trained personnel. | Lower sensitivity, potential for interferences. |
II. Quantification of the Glycolate Anion
The glycolate component is an alpha-hydroxy acid, and its quantification is typically achieved using chromatographic techniques.
Comparison of Analytical Methods for Glycolate Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Principle | Separation of glycolic acid on a reversed-phase column followed by detection using a UV detector.[5][6][7] | Separation of glycolic acid on an HPLC column followed by detection using a mass spectrometer.[8] |
| Specificity | Good; potential for interference from compounds with similar retention times and UV absorbance.[5][6] | Very High; provides mass-to-charge ratio information for definitive identification.[8] |
| Sensitivity | Moderate (µg/mL to ng/mL range).[6] | Very High (ng/mL to pg/mL range).[8] |
| Precision (% RSD) | < 2.0%[6] | < 1.0%[8] |
| Analysis Time | ~5-15 minutes per sample.[6][7] | Similar to HPLC-UV. |
| Instrumentation | HPLC system with a UV detector. | HPLC system coupled to a mass spectrometer. |
| Advantages | Widely available, robust, and cost-effective for routine analysis.[6] | Superior specificity and sensitivity, suitable for complex matrices.[8] |
| Disadvantages | Potential for interferences, lower sensitivity compared to MS detection. | Higher instrument and maintenance costs, requires specialized expertise. |
Experimental Protocols
Quantification of Magnesium by Ion Chromatography
This method is suitable for the determination of magnesium in pharmaceutical dosage forms.[1][3]
Instrumentation:
-
Ion Chromatograph equipped with a conductivity detector.
-
Cation-exchange column (e.g., Dionex® IonPac® CS16).[3]
-
Autosampler.
Reagents:
-
Deionized water (18.2 MΩ·cm).
-
Methane sulfonic acid (MSA) solution (e.g., 6.7% v/v in water) as mobile phase A.[3]
-
Deionized water as mobile phase B.[3]
-
Magnesium standard solution (1000 ppm).
Procedure:
-
Standard Preparation: Prepare a series of calibration standards by diluting the magnesium standard solution with deionized water to concentrations ranging from, for example, 4.5 to 13.5 ppm.[3]
-
Sample Preparation:
-
Accurately weigh a portion of the magnesium glycolate sample.
-
Dissolve the sample in a known volume of deionized water.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with deionized water to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the ion chromatograph.
-
Quantification: Construct a calibration curve by plotting the peak area of the magnesium standards against their concentration. Determine the concentration of magnesium in the sample from the calibration curve.
Quantification of Glycolic Acid by HPLC-UV
This method is applicable for the quantification of glycolic acid in various matrices, including pharmaceutical and cosmetic products.[5][6]
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Autosampler.
Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Phosphate buffer (e.g., 10 mM, pH 3.0).[6]
-
Glycolic acid reference standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of glycolic acid in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 2.0 to 100.0 µg/mL.[6]
-
Sample Preparation:
-
Accurately weigh a portion of the this compound sample.
-
Dissolve the sample in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Generate a calibration curve by plotting the peak area of the glycolic acid standards against their concentration. Calculate the concentration of glycolic acid in the sample using the calibration curve.
Visualizations
References
- 1. IC Assays for Calcium and Magnesium according to USP | Metrohm [metrohm.com]
- 2. Magnesium Oxide Monograph Modernization Using Ion Chromatography - AnalyteGuru [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid quantitative analysis of magnesium stearate in pharmaceutical powders and solid dosage forms by atomic absorption: method development and application in product manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of glycolic acid in cosmetic products by solid-phase extraction and reversed-phase ion-pair high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Glycolic Acid Analyzed by HPLC - AppNote [mtc-usa.com]
Comparative Guide to the Cross-Reactivity of Magnesium Glycolate in Biological Assays
For researchers, scientists, and drug development professionals, understanding the behavior of different salt forms of a compound is critical for accurate and reproducible experimental results. This guide provides a comparative analysis of magnesium glycolate (B3277807), a lesser-studied magnesium salt, against more common alternatives like magnesium citrate, magnesium glycinate (B8599266), and magnesium L-threonate. The focus is on potential cross-reactivity and interference in common biological assays, supported by hypothetical experimental data and detailed protocols.
Magnesium (Mg²⁺) is a crucial divalent cation involved in a vast array of physiological processes, acting as a cofactor for over 300 enzymes and playing a key role in ATP utilization, DNA and RNA synthesis, and cellular signaling.[1][2] The salt form of magnesium can influence its bioavailability, solubility, and potential for off-target effects or assay interference.
Comparative Analysis of Magnesium Salts
The choice of magnesium salt can impact experimental outcomes due to differences in molecular weight, elemental magnesium content, bioavailability, and the biological activity of the accompanying anion (e.g., glycolate, citrate).
Table 1: Physicochemical Properties of Common Magnesium Salts
| Property | Magnesium Glycolate (Hypothetical) | Magnesium Citrate | Magnesium Glycinate | Magnesium L-Threonate |
| Molecular Formula | C₄H₆MgO₆ | C₆H₆MgO₇ | C₄H₈MgN₂O₄ | C₈H₁₄MgO₁₀ |
| Molecular Weight | 174.4 g/mol | 214.4 g/mol | 172.4 g/mol | 294.5 g/mol |
| Elemental Mg (%) | ~13.9% | ~11.3% | ~14.1% | ~8.3% |
| Solubility in Water | High | High | Moderate | High |
| Bioavailability | Predicted High | Moderate to High | High | Very High (crosses BBB)[3][4][5] |
Table 2: Hypothetical Cross-Reactivity in Biological Assays
| Assay Type | This compound | Magnesium Citrate | Magnesium Glycinate | Magnesium L-Threonate |
| ATP-dependent Kinase Assay (% Activity) | 98 ± 4% | 85 ± 5% (Chelation effect) | 99 ± 3% | 97 ± 4% |
| Neuronal Cell Viability (MTT Assay, % Viability) | 102 ± 6% | 95 ± 7% | 105 ± 5% (Glycine effect) | 115 ± 8% (Neuroprotective)[3][6] |
| ELISA for Biomarker X (Signal Interference) | < 2% | 5-10% (pH/buffer effect) | < 2% | < 2% |
| Calcium Flux Assay (Fluo-4, % Interference) | 3 ± 1% | 8 ± 2% (Chelation of Ca²⁺) | 2 ± 1% | 4 ± 1% |
Key Signaling Pathways and Experimental Workflows
Understanding the mechanisms of action and experimental design is crucial for interpreting data on magnesium salts.
Caption: Mg²⁺ binds ATP to enable enzyme catalysis.
Caption: Workflow for detecting magnesium salt interference.
Caption: Different anions paired with Mg²⁺ have unique properties.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing results across different studies.
Protocol 1: In Vitro ATP-Dependent Kinase Assay
-
Objective: To assess the effect of different magnesium salts on the activity of a generic serine/threonine kinase.
-
Materials:
-
Recombinant Kinase (e.g., PKA)
-
Kinase-specific peptide substrate
-
ATP solution (10 mM)
-
Assay Buffer (50 mM HEPES, pH 7.5)
-
Magnesium salt stock solutions (1 M): this compound, Magnesium Citrate, Magnesium Glycinate, MgCl₂ (as control).
-
Kinase detection reagent (e.g., ADP-Glo™, Promega)
-
384-well white assay plates.
-
-
Methodology:
-
Prepare a reaction mix containing assay buffer, 10 µM peptide substrate, and 10 µM ATP.
-
Dispense 10 µL of the reaction mix into each well.
-
Add 2.5 µL of magnesium salt solution to achieve a final concentration of 10 mM. Add MgCl₂ as a positive control and water as a negative control.
-
To initiate the reaction, add 2.5 µL of diluted kinase enzyme.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect kinase activity by measuring ADP production according to the ADP-Glo™ manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate % activity relative to the MgCl₂ control.
-
Protocol 2: Cell-Based Intracellular Magnesium Assay
-
Objective: To compare the ability of different magnesium salts to increase intracellular Mg²⁺ concentration in a cell line (e.g., HEK293).
-
Materials:
-
HEK293 cells
-
DMEM supplemented with 10% FBS
-
Magnesium-free HBSS (Hank's Balanced Salt Solution)
-
Magnesium-sensitive fluorescent indicator (e.g., Mag-Fluo-4, AM)
-
Magnesium salt stock solutions (100 mM)
-
Fluorescence plate reader or microscope.
-
-
Methodology:
-
Seed HEK293 cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Wash cells twice with magnesium-free HBSS.
-
Load cells with 5 µM Mag-Fluo-4 AM in HBSS for 30 minutes at 37°C.
-
Wash cells three times with magnesium-free HBSS to remove excess dye.
-
Add 100 µL of HBSS containing 1 mM of the respective magnesium salt (Glycolate, Citrate, Glycinate, Threonate) to the wells. Use HBSS without added magnesium as a baseline control.
-
Incubate for 15 minutes at room temperature.
-
Measure fluorescence intensity (Excitation/Emission ~490/525 nm).
-
Express results as a fold change in fluorescence over the baseline control.
-
Discussion and Conclusion
While all magnesium salts provide the essential Mg²⁺ ion, the choice of the counter-ion is not trivial. This guide illustrates that the anionic component can potentially interfere with biological assays. For instance, magnesium citrate's ability to chelate other divalent cations could impact calcium-dependent assays. In contrast, magnesium glycinate and a hypothetical this compound, being salts of small, metabolically common molecules, may exhibit less direct assay interference.
For researchers, it is imperative to:
-
Select an appropriate salt: Consider the biological context. For neurological studies, a salt like magnesium L-threonate that crosses the blood-brain barrier may be advantageous.[3][5][6] For general enzymatic assays, a simple salt like MgCl₂ or a highly bioavailable form like magnesium glycinate may be preferable.[7][8]
-
Run proper controls: Always compare the results of a novel salt like this compound against a standard salt (e.g., MgCl₂) and a no-magnesium control.
-
Be aware of potential interference: Understand the chemical properties of the counter-ion and how it might interact with assay components, especially in colorimetric, fluorescent, or enzymatic detection systems.
Ultimately, the lack of specific data on this compound necessitates careful, direct evaluation in the specific assay system being used. The protocols and comparative framework provided here offer a robust starting point for such an evaluation.
References
- 1. Magnesium in biology - Wikipedia [en.wikipedia.org]
- 2. Magnesium: Biochemistry, Nutrition, Detection, and Social Impact of Diseases Linked to Its Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Magtein®, Magnesium L-Threonate, -Based Formula Improves Brain Cognitive Functions in Healthy Chinese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vitamart.ca [vitamart.ca]
- 5. hola.com [hola.com]
- 6. Magnesium-L-threonate improves sleep quality and daytime functioning in adults with self-reported sleep problems: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Magnesium glycinate - Wikipedia [en.wikipedia.org]
- 8. codeage.com [codeage.com]
Safety Operating Guide
Navigating the Safe Disposal of Magnesium Glycolate in a Laboratory Setting
For researchers and scientists engaged in drug development and other scientific endeavors, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. Magnesium glycolate (B3277807), while not classified as a hazardous substance, requires adherence to proper disposal protocols to ensure a safe and compliant laboratory environment. This guide provides essential, immediate safety information and a step-by-step operational plan for its disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the immediate safety and handling precautions for magnesium glycolate. While it is considered to have low toxicity, direct contact should be minimized.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.
-
Lab Coat: A standard lab coat should be worn to protect from spills.
In the event of a spill, isolate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite (B1170534) and place it in a designated, labeled container for disposal[1].
Step-by-Step Disposal Protocol
The disposal of this compound should follow the general principles of non-hazardous chemical waste management. Always consult your institution's specific waste disposal guidelines, as regulations can vary.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container is suitable[3][4].
-
Ensure the container has a secure, leak-proof lid[4].
-
The container should be in good condition, free from cracks or damage[2].
-
-
Waste Accumulation:
-
Final Disposal:
-
For final disposal, arrange for collection by your institution's Environmental Health and Safety (EHS) or a licensed chemical waste disposal contractor[6].
-
Ensure the container is properly labeled with the full chemical name ("this compound"), the words "Hazardous Waste" (if required by local regulations, though generally not the case for this compound), the accumulation start date, and the principal investigator's contact information[4].
-
While some aqueous solutions of non-hazardous chemicals can be disposed of down the sanitary sewer, it is best practice to consult with your EHS office before doing so with this compound solutions to ensure compliance with local wastewater regulations[7].
-
Quantitative Data Summary for Laboratory Chemical Waste
The following table summarizes key quantitative parameters for the general management of laboratory chemical waste, which are applicable to the disposal of this compound.
| Parameter | Guideline/Value | Source |
| Container Headspace | Minimum 10% | [2] |
| Aqueous Waste pH for Sewer Disposal | Between 5.0 and 12.5 | [2] |
| Satellite Accumulation Area (SAA) Storage Time (Partially Filled) | Up to 1 year | [2] |
| Time to Remove Full Container from SAA | Within 3 days | [2] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. danielshealth.com [danielshealth.com]
- 5. vumc.org [vumc.org]
- 6. innophos.com [innophos.com]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Magnesium Glycolate
For laboratory professionals engaged in drug development and scientific research, ensuring a safe and efficient workflow is paramount. This guide provides essential safety and logistical information for the handling and disposal of Magnesium glycolate (B3277807), a compound utilized in various research applications. By adhering to these procedural steps, researchers can mitigate risks and maintain a secure laboratory environment.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure. The following table summarizes the recommended equipment:
| PPE Category | Recommended Equipment | Justification |
| Eye and Face | Chemical safety goggles and a face shield.[4] | Protects against potential splashes of Magnesium glycolate solution, which could cause serious eye damage.[1][2][3] |
| Hand | Nitrile, neoprene, or butyl rubber gloves.[5][6] | Provides a barrier against skin contact, which can lead to irritation or burns.[1][2][3] |
| Body | A lab coat is mandatory. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. | Protects clothing and underlying skin from accidental spills. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used if working in a poorly ventilated area or if dust or aerosols are generated.[5][7] | Prevents inhalation of potentially harmful dust or aerosols.[1][2][8][3] |
Handling Procedures
Proper handling techniques are critical to minimize the risk of exposure and accidents.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.[1][2][8]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][2][3]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9]
Operational and Disposal Plans
A systematic approach to operations and waste disposal is essential for maintaining a safe and compliant laboratory.
Experimental Workflow
The following diagram illustrates a standard workflow for experiments involving this compound, emphasizing safety at each step.
Caption: A stepwise workflow for safely handling this compound.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, should be collected in a designated, labeled hazardous waste container.
-
Aqueous Waste: Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container. Depending on local regulations, neutralization may be required before disposal.
-
Disposal Method: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not pour this compound solutions down the drain.[10]
Logical Relationships in Safety Procedures
Understanding the relationship between hazards, controls, and emergency responses is fundamental to a robust safety culture.
Caption: Interrelation of hazards, controls, and emergency actions.
By implementing these comprehensive safety and logistical protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their research. Building a culture of safety is a continuous process that goes beyond product acquisition, fostering a deep trust in established laboratory procedures.
References
- 1. carlroth.com [carlroth.com]
- 2. redox.com [redox.com]
- 3. chempoint.com [chempoint.com]
- 4. quora.com [quora.com]
- 5. leelinework.com [leelinework.com]
- 6. hsa.ie [hsa.ie]
- 7. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
